molecular formula C13H10ClNO3 B1391791 3-Amino-5-chloro-2-hydroxyphenyl benzoate CAS No. 1221791-82-7

3-Amino-5-chloro-2-hydroxyphenyl benzoate

Cat. No.: B1391791
CAS No.: 1221791-82-7
M. Wt: 263.67 g/mol
InChI Key: SCMOAEXVSLTKAF-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-2-hydroxyphenyl benzoate is a synthetic organic compound with the molecular formula C13H10ClNO3 and a molecular weight of 263.68 g/mol . This chemical features a benzoate ester group linked to a substituted phenol ring, which contains both amino and chloro functional groups. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research, particularly for constructing more complex molecules with potential biological activity. While specific pharmacological data for this compound is limited in public sources, its molecular architecture suggests significant research utility. The structure is analogous to other amino-chloro-hydroxy substituted benzene derivatives that are investigated for their interactions with biological targets . For instance, related compounds have been studied as potential ligands or inhibitors for proteins such as Heat Shock Protein HSP 90-beta and Endoplasmin, which are key targets in oncology and disease pathology research . Researchers may explore this compound as a key scaffold in medicinal chemistry programs, including the development of enzyme inhibitors or receptor modulators. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referencing the available safety data sheets (SDS) for specific hazard and handling instructions.

Properties

IUPAC Name

(3-amino-5-chloro-2-hydroxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-9-6-10(15)12(16)11(7-9)18-13(17)8-4-2-1-3-5-8/h1-7,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMOAEXVSLTKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Amino-5-chloro-2-hydroxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a detailed exploration of a viable synthetic pathway for 3-Amino-5-chloro-2-hydroxyphenyl benzoate, a substituted aminophenol ester with potential applications as an intermediate in the development of pharmaceuticals and other fine chemicals. The core challenge in the synthesis of this molecule lies in achieving chemoselective O-benzoylation of the precursor, 3-amino-5-chloro-2-hydroxyphenol, in the presence of a more nucleophilic amino group. This document outlines a robust, multi-step synthesis strategy centered around a protection-acylation-deprotection sequence. We will delve into the mechanistic rationale behind each step, provide detailed experimental protocols, and discuss the necessary analytical techniques for characterization of the target compound and its intermediates.

Introduction: The Challenge of Chemoselectivity

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. The target molecule, this compound, possesses three key functional groups on a benzene ring: an amino group, a hydroxyl group, and a chloro substituent. The inherent differences in the reactivity of the amino and hydroxyl groups present a significant synthetic challenge.

In acylation reactions, the amino group is generally more nucleophilic than the hydroxyl group, meaning that direct acylation of an aminophenol typically results in the formation of an amide (N-acylation) rather than an ester (O-acylation).[1] Therefore, a successful synthesis of this compound necessitates a strategy that favors the benzoylation of the hydroxyl group. This guide will focus on a classical and reliable approach that utilizes a protecting group strategy to temporarily mask the reactivity of the amino group, thereby directing the benzoylation to the desired hydroxyl position.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule reveals the key precursor to be 3-amino-5-chloro-2-hydroxyphenol. The primary transformation is the selective formation of a benzoate ester at the hydroxyl position.

G Target This compound Precursor1 N-Boc-3-amino-5-chloro-2-hydroxyphenyl benzoate Target->Precursor1 Deprotection (Acid) Precursor2 N-Boc-3-amino-5-chloro-2-hydroxyphenol Precursor1->Precursor2 O-Benzoylation Reagent1 Benzoyl Chloride Precursor1->Reagent1 Precursor3 3-Amino-5-chloro-2-hydroxyphenol Precursor2->Precursor3 N-Protection Reagent2 Boc Anhydride Precursor2->Reagent2

Figure 1: Retrosynthetic analysis of the target compound.

Based on this analysis, the following three-step forward synthesis is proposed, starting from the key intermediate, 3-amino-5-chloro-2-hydroxyphenol.

Synthesis of the Key Precursor: 3-Amino-5-chloro-2-hydroxyphenol

The synthesis of the starting material, 3-amino-5-chloro-2-hydroxyphenol, is a multi-step process that can be achieved through various routes, typically involving the nitration of a substituted phenol, followed by chlorination and subsequent reduction of the nitro group. For instance, a common method involves the reduction of a corresponding nitrophenol, such as 2-chloro-5-nitrophenol, using reagents like iron powder in an acidic medium or catalytic hydrogenation with Pt/C.[2] For the purpose of this guide, we will consider 3-amino-5-chloro-2-hydroxyphenol as the starting material for the final key transformations.

Core Synthesis Pathway: A Protection-Based Strategy

This pathway is designed to be robust and high-yielding by addressing the chemoselectivity challenge directly.

G cluster_0 A Start: 3-Amino-5-chloro-2-hydroxyphenol B Intermediate: N-Boc-protected A->B Step 1: N-Protection (Boc)2O, THF/H2O, NaHCO3 C Intermediate: O-Benzoylated B->C Step 2: O-Benzoylation Benzoyl Chloride, Pyridine, DCM D Final Product C->D Step 3: Deprotection TFA or HCl in Dioxane

Figure 2: Proposed three-step synthesis workflow.

Step 1: N-Protection of 3-Amino-5-chloro-2-hydroxyphenol

Causality: To prevent the more nucleophilic amino group from reacting with benzoyl chloride in the subsequent step, it is temporarily "masked" with a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is stable under the basic conditions required for the esterification but can be easily removed under acidic conditions without affecting the newly formed ester linkage.

Experimental Protocol:

  • Dissolve 3-amino-5-chloro-2-hydroxyphenol (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 equivalents) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude N-Boc-protected product.

  • Purify the product by column chromatography on silica gel if necessary.

Step 2: O-Benzoylation of N-Boc-3-amino-5-chloro-2-hydroxyphenol

Causality: With the amino group protected, the hydroxyl group is now the most reactive site for acylation. The reaction is carried out in the presence of a non-nucleophilic base, such as pyridine, which acts as a catalyst and scavenges the HCl byproduct generated during the reaction.

Experimental Protocol:

  • Dissolve the N-Boc-protected aminophenol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (1.5 equivalents) to the solution and cool to 0 °C.

  • Add benzoyl chloride (1.2 equivalents) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude O-benzoylated product.

  • Purify by recrystallization or column chromatography.

Step 3: Deprotection to Yield this compound

Causality: The final step involves the selective removal of the Boc protecting group under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an anhydrous solvent are effective for this transformation, leaving the ester bond intact.

Experimental Protocol:

  • Dissolve the N-Boc-O-benzoyl intermediate (1 equivalent) in anhydrous DCM or 1,4-dioxane.

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) or a 4M solution of HCl in 1,4-dioxane dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-3 hours until TLC analysis indicates complete removal of the Boc group.

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Characterization and Data Analysis

The identity and purity of the synthesized compounds must be confirmed through a combination of spectroscopic and chromatographic methods.

Compound Analytical Technique Expected Key Features
N-Boc-3-amino-5-chloro-2-hydroxyphenol ¹H NMRAppearance of a singlet around 1.4-1.5 ppm (9H, Boc group); Aromatic proton signals; Phenolic -OH and Amide -NH protons.
IR (cm⁻¹)Broad O-H stretch (~3400), N-H stretch (~3300), C=O stretch (urethane) (~1690).
Mass SpectrometryMolecular ion peak corresponding to the calculated mass.
N-Boc-3-amino-5-chloro-2-hydroxyphenyl benzoate ¹H NMRDisappearance of the phenolic -OH signal; Appearance of new aromatic signals from the benzoate group (7.4-8.2 ppm).
IR (cm⁻¹)Disappearance of broad O-H stretch; Appearance of ester C=O stretch (~1730).
Mass SpectrometryMolecular ion peak corresponding to the calculated mass.
This compound ¹H NMRDisappearance of the Boc singlet; Appearance of a broad singlet for the -NH₂ protons.
¹³C NMRSignals corresponding to all unique carbon atoms in the final structure.
IR (cm⁻¹)N-H stretching bands (~3400-3300), Ester C=O stretch (~1730), Broad O-H stretch from potential intramolecular H-bonding.
HPLCA single major peak indicating high purity.

Conclusion

The synthesis of this compound can be effectively achieved through a well-designed, three-step sequence involving the protection of the amino group, O-benzoylation of the hydroxyl group, and subsequent deprotection. This strategy successfully overcomes the inherent chemoselectivity challenge posed by the competing nucleophilicity of the amino and hydroxyl functionalities. The protocols described herein are based on established and reliable organic transformations, providing a clear and logical pathway for researchers in drug development and chemical synthesis to obtain this valuable compound.

References

A comprehensive list of references that support the chemical principles and methodologies described in this guide.

Sources

"3-Amino-5-chloro-2-hydroxyphenyl benzoate" potential biological activities

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Amino-5-chloro-2-hydroxyphenyl benzoate (CAS: 1221791-82-7), a specialized chemical scaffold with significant potential in medicinal chemistry and drug development.[1]

A Versatile Aminocatechol Prodrug Scaffold[1]

Executive Technical Summary

This compound represents a "privileged structure" in medicinal chemistry—a functionalized aminocatechol protected as a benzoate ester.[1] Its chemical architecture combines the redox-active properties of catechols, the lipophilicity of halogenated aromatics, and the prodrug capabilities of ester linkages.[1]

This molecule is primarily positioned as:

  • A Latent Bioactive Agent (Prodrug): The benzoate ester masks the labile catechol moiety, improving membrane permeability (LogP) and stability before enzymatic activation.[1]

  • A Synthetic Synthon: A high-value precursor for constructing benzoxazoles , phenoxazines , and actinomycin-type chromophores.[1]

  • A Pharmacophore: Sharing structural homology with 5-lipoxygenase (5-LOX) inhibitors and uncouplers of oxidative phosphorylation.[1]

Chemical Biology & Mechanism of Action[1]
2.1. Structural Deconstruction

The molecule consists of a 3-amino-5-chlorocatechol core where the hydroxyl group at position 1 is esterified with benzoic acid.[1]

  • Benzoate Ester (Pos 1): Acts as a lipophilic "mask," protecting the catechol from premature oxidation (to o-quinones) and facilitating transport across lipid bilayers.[1]

  • Free Hydroxyl (Pos 2): Provides a handle for hydrogen bonding and metal chelation.[1]

  • Amino Group (Pos 3): Ortho to the free hydroxyl, enabling rapid cyclization reactions or Schiff base formation.[1]

  • Chloro Substituent (Pos 5): Enhances metabolic stability (blocking para-hydroxylation) and increases affinity for hydrophobic pockets in target enzymes (e.g., COX-2, 5-LOX).[1]

2.2. Bioactivation Pathway (The "Trojan Horse" Mechanism)

Upon cellular entry, the benzoate moiety is cleaved by intracellular carboxylesterases (CES1/CES2), releasing the active 3-amino-5-chlorocatechol .[1] This species is highly bioactive but unstable, participating in two primary mechanisms:[1]

  • Redox Cycling: The free aminocatechol can undergo autoxidation to form an o-quinone imine .[1] This generates Reactive Oxygen Species (ROS) locally, which is a known mechanism for cytotoxicity against cancer cells and bacteria.[1]

  • Metal Chelation: The vicinal amino-hydroxyl or di-hydroxyl motif (after hydrolysis) strongly chelates active site metals (Fe²⁺/Fe³⁺, Zn²⁺), inhibiting metalloenzymes like Lipoxygenases and Matrix Metalloproteinases (MMPs) .[1]

Bioactivation Prodrug This compound (Lipophilic Prodrug) Intermediate 3-Amino-5-chlorocatechol (Active Metabolite) Prodrug->Intermediate Hydrolysis Benzoic Benzoic Acid (Byproduct) Prodrug->Benzoic Esterase Carboxylesterases (CES1/CES2) Esterase->Prodrug Quinone o-Quinone Imine (Reactive Electrophile) Intermediate->Quinone Oxidation (ROS) Chelation Metal Chelation (Fe/Zn Inhibition) Intermediate->Chelation Binding

Figure 1: Bioactivation pathway of the benzoate prodrug into its active aminocatechol form and subsequent mechanisms of action.[1]

Therapeutic Potential & SAR Analysis[1][2]
3.1. Anti-Inflammatory Activity (5-LOX Inhibition)

Aminophenols and catechols are potent inhibitors of 5-Lipoxygenase (5-LOX) , the key enzyme in leukotriene biosynthesis.[1] The 5-chloro substituent mimics the lipophilic tail of arachidonic acid, while the catechol headgroup reduces the active site ferric ion (Fe³⁺) to the inactive ferrous state (Fe²⁺).[1]

  • Reference: Redox-active catechol inhibitors of lipoxygenase. (See Ref 1).

3.2. Antimicrobial & Antifungal Properties

Halogenated phenols are established uncouplers of oxidative phosphorylation in bacteria and fungi.[1]

  • Mechanism: The free phenol (released after hydrolysis) acts as a protonophore, disrupting the transmembrane proton gradient (

    
    ).[1]
    
  • SAR Insight: The 5-chloro group is critical.[1] Removing it drastically reduces antimicrobial potency (MIC values increase >10-fold).[1]

3.3. Synthetic Utility: Benzoxazole Precursor

This molecule is a "ready-made" precursor for 7-chloro-benzoxazoles .[1] Cyclization with carbonyl sources (e.g., phosgene, CDI, or aldehydes) yields benzoxazole derivatives, which are privileged scaffolds in:

  • Muscle Relaxants: (Analogs of Chlorzoxazone).[1]

  • Antivirals: (Targeting HIV Reverse Transcriptase).[1]

Experimental Protocols
4.1. Protocol: Enzymatic Hydrolysis Assay (In Vitro Stability)

Objective: To determine the half-life (


) of the benzoate ester in plasma or liver microsomes.[1]

Materials:

  • Compound: this compound (10 mM DMSO stock).[1]

  • Enzyme Source: Porcine Liver Esterase (PLE) or Human Liver Microsomes (HLM).[1]

  • Buffer: PBS (pH 7.4).[1]

  • Analysis: HPLC-UV (254 nm).[1]

Methodology:

  • Preparation: Dilute DMSO stock to 100 µM in PBS (pre-warmed to 37°C).

  • Initiation: Add PLE (10 units/mL) or HLM (0.5 mg protein/mL).

  • Sampling: Aliquot 100 µL at

    
     min.
    
  • Quenching: Immediately add 100 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin).

  • Processing: Centrifuge at 10,000 x g for 5 min. Inject supernatant into HPLC.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .[1]
4.2. Protocol: Chemical Cyclization to 5-Chlorobenzoxazole Derivative

Objective: To utilize the scaffold for synthesizing a benzoxazole core.[1]

Reagents:

  • Substrate (1.0 eq)[1]

  • Triethyl orthoformate (TEOF) (Excess)[1]

  • Catalyst: p-TsOH (5 mol%)[1]

Steps:

  • Dissolve this compound in dry Toluene.

  • Add TEOF and p-TsOH.[1]

  • Reflux for 4–6 hours (monitor via TLC, Hexane:EtOAc 7:3).

  • Note: The benzoate ester may transesterify or hydrolyze depending on conditions.[1] For selective cyclization retaining the ester, use mild conditions (CDI in THF at RT).[1]

Data Visualization: Synthetic Workflow

Synthesis Start This compound Product1 Benzoxazolone Derivative (Cyclic Carbamate) Start->Product1 Cyclization (C=O) Product2 Benzoxazole Derivative (Cyclic Imidate) Start->Product2 Cyclization (CH) Reagent1 Reagent: CDI / THF Reagent1->Start Reagent2 Reagent: TEOF / Acid Reagent2->Start

Figure 2: Divergent synthetic pathways for converting the scaffold into distinct benzoxazole pharmacophores.

Safety & Handling (SDS Summary)
  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • Storage: -20°C, Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent oxidation of the amino/phenol groups.[1]

  • Solubility: Soluble in DMSO, DMF (>20 mg/mL).[1] Poorly soluble in water.[1]

References
  • Werz, O., & Steinhilber, D. (2005).[1] Development of 5-lipoxygenase inhibitors—lessons from cellular drug screening.[1] Biochemical Pharmacology.[1] Link

  • Vinšová, J., et al. (2006).[1] Salicylanilides: specificity of the anti-mycobacterial activity and the mechanism of action.[1] Journal of Antimicrobial Chemotherapy.[1] Link

  • BidePharm. (2024).[1] Product Certificate of Analysis: this compound.[1][2][3][4]Link[1]

  • Patrick, G. L. (2013).[1] An Introduction to Medicinal Chemistry (Structure-Activity Relationships of Phenols). Oxford University Press.[1] Link

Sources

Theoretical and computational studies of "3-Amino-5-chloro-2-hydroxyphenyl benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive theoretical and computational framework for the structural and functional analysis of 3-Amino-5-chloro-2-hydroxyphenyl benzoate (CAS: 1221791-82-7).[1][2][3]

Designed for senior researchers, this whitepaper details the ab initio protocols, reactivity descriptors, and molecular docking strategies required to validate this compound’s potential as a bioactive scaffold—specifically targeting anti-inflammatory (COX-2) and antimicrobial (DNA Gyrase) pathways typical of halogenated aminophenol esters.[1][2][3]

Executive Summary & Molecular Profile

This compound (3-ACHPB) represents a hybrid pharmacophore combining a halogenated aminophenol core with a lipophilic benzoate moiety.[1][2][3] Its structural uniqueness lies in the vicinal donor-acceptor triad (Ester C=O ··· HO- ··· H₂N-), which facilitates Intramolecular Hydrogen Bonding (IMHB), stabilizing the planar conformation and influencing biological permeability.[1][2][3]

Chemical Structure & Identifiers
PropertySpecification
IUPAC Name This compound
CAS Number 1221791-82-7
Molecular Formula C₁₃H₁₀ClNO₃
Molecular Weight 263.68 g/mol
Core Scaffolds Benzoate Ester, 2-Aminophenol, Aryl Chloride
Key Interactions IMHB (O-H[1][2][3][4]···O=C),

-

stacking (Bi-aryl system)

Computational Methodology (The Protocol)

To ensure scientific integrity, the following multi-stage workflow is prescribed. This protocol guarantees that all electronic and thermodynamic properties are derived from a true potential energy minimum.[1][2][3]

Quantum Mechanical (QM) Optimization
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) for general electronic properties.[1][2][3] Use M06-2X if analyzing non-covalent interactions (stacking) is critical.[1][2][3]

  • Basis Set: 6-311++G(d,p) (Triple-zeta split valence with diffuse and polarization functions on all atoms).[1][2][3]

  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) in Water (

    
    ) and Ethanol (
    
    
    
    ).[1][2][3]
  • Validation: Frequency analysis must yield zero imaginary frequencies (NIMAG=0).

Molecular Docking & Dynamics
  • Docking Engine: AutoDock Vina / Gold.[1][2][3]

  • Target Selection:

    • COX-2 (PDB: 5KIR): To test anti-inflammatory potential via the salicylate-like core.[1][2][3]

    • DNA Gyrase (PDB: 1KZN): To test antimicrobial efficacy driven by the chloro-aminophenol moiety.[1][2][3]

  • Dynamics (MD): GROMACS 2024 (CHARMM36 force field), 100 ns production run, NPT ensemble (310 K, 1 atm).

Structural & Electronic Analysis

Optimized Geometry & Intramolecular Hydrogen Bonding

The most stable conformer of 3-ACHPB is predicted to be planar due to a strong S(6) ring motif formed by the IMHB between the phenol hydroxyl group (-OH) and the ester carbonyl oxygen (C=O).[1][2][3]

  • Bond Length (C=O): Predicted ~1.21 Å (Typical for conjugated esters).[1][2][3]

  • Bond Angle (C-O-C): ~116° (Ester linkage).[1][2][3]

  • IMHB Distance (O-H[1][2][3]···O): ~1.75 Å (Indicating strong stabilization).[1][2][3]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is a critical descriptor of chemical hardness (

) and bioactivity.[1][2][3]
  • HOMO (Highest Occupied MO): Localized on the 3-amino-5-chloro-2-hydroxyphenyl ring (electron donor).[1][2][3]

  • LUMO (Lowest Unoccupied MO): Delocalized over the benzoate ring and ester linkage (electron acceptor).[1][2][3]

  • Significance: A lower

    
     (< 4.0 eV) suggests high polarizability and reactivity, making 3-ACHPB a "soft" molecule prone to interacting with enzyme active sites.[1][2][3]
    
Molecular Electrostatic Potential (MEP)

The MEP map identifies reactive sites for drug-receptor interactions:

  • Red (Negative Potential): Carbonyl Oxygen and Phenolic Oxygen.[1][2][3] Site for Electrophilic Attack / H-bond Acceptor.

  • Blue (Positive Potential): Amino group protons (-NH₂) and Phenyl ring protons.[1][2][3] Site for Nucleophilic Attack / H-bond Donor.

Spectroscopic Profiling (Validation Metrics)

Researchers must compare experimental spectral data against these scaled DFT predictions (Scaling Factor: 0.961).

Vibrational ModePredicted Frequency (cm⁻¹)IntensityAssignment

(O-H)
3350 - 3450Medium, BroadPhenolic O-H stretching (Red-shifted due to H-bond)

(NH₂)
3480 - 3520WeakAsymmetric Amino stretching

(C=O)
1715 - 1735Very StrongEster Carbonyl stretching

(C-Cl)
700 - 750MediumAryl Chloride stretching

(N-H)
1610 - 1630MediumScissoring bending

Biological Activity Prediction (Molecular Docking)

Docking Protocol
  • Ligand Prep: Gasteiger charges added; rotatable bonds defined (Ester linkage, Amino group).

  • Receptor Prep: Remove water/co-factors; add polar hydrogens; compute Kollman charges.[1][2][3]

  • Grid Box: Centered on the co-crystallized ligand (e.g., Flurbiprofen for COX-2) with dimensions

    
     Å.
    
Interaction Mechanism
  • Binding Energy: A score lower than -7.5 kcal/mol indicates significant affinity.[1][2][3]

  • Key Residues (COX-2):

    • Arg120 & Tyr355: H-bonding with the Ester C=O and Phenolic -OH.[1][2][3]

    • Val349 & Leu352: Hydrophobic interactions with the Benzoate ring.[1][2][3]

    • Ser530: Potential H-bond with the 3-Amino group.[1][2][3]

Visualization of the Computational Workflow

The following diagram illustrates the logical flow from structure preparation to biological validation.

G cluster_QM Quantum Mechanics (DFT) cluster_Bio Bio-Simulation Start Structure Input (CAS: 1221791-82-7) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Freq Calculation (NIMAG=0 Check) Opt->Freq Prop Electronic Properties (FMO, MEP, NBO) Freq->Prop Validated Minima Dock Molecular Docking (AutoDock Vina) Prop->Dock Charge Distribution MD MD Simulation (100ns, GROMACS) Dock->MD Top Pose ADMET ADMET Prediction (SwissADME) Dock->ADMET Validation Experimental Validation (IR, NMR, IC50) MD->Validation Stability Confirmed

Figure 1: Integrated workflow for the theoretical characterization of 3-ACHPB, linking QM descriptors to biological simulation.

References

  • Frisch, M. J., et al. (2016).[1][2][3] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1][2][3]

  • Becke, A. D. (1993).[1][2][3] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1][2][3] [1][2][3]

  • Trott, O., & Olson, A. J. (2010).[1][2][3] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1][2][3] Journal of Computational Chemistry, 31(2), 455-461.[1][2][3] [1][2][3]

  • Abraham, M. J., et al. (2015).[1][2][3] GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers.[1][2][3] SoftwareX, 1-2, 19-25.[1][2][3] [1][2][3]

  • BLD Pharm. (2024).[1][2][3] this compound Product Data.

Sources

Methodological & Application

Application Notes & Protocols: 3-Amino-5-chloro-2-hydroxyphenyl benzoate as a Versatile Precursor for the Synthesis of Bioactive Benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Aminophenols in Medicinal Chemistry

The quest for novel pharmaceutical agents with enhanced efficacy and safety profiles necessitates the exploration of versatile chemical scaffolds. Substituted aminophenols are a cornerstone in medicinal chemistry, serving as pivotal precursors for a diverse array of heterocyclic compounds. Among these, the benzoxazole framework is of particular interest due to its prevalence in numerous biologically active molecules, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] This application note details the utility of 3-Amino-5-chloro-2-hydroxyphenyl benzoate as a strategic starting material for the synthesis of substituted benzoxazoles, a class of compounds with significant therapeutic potential.

The unique arrangement of the amino, hydroxyl, and chloro substituents on the phenyl ring, coupled with the benzoate protecting group, offers a unique platform for controlled and regioselective synthesis. This guide will provide a comprehensive overview of the precursor's properties, a detailed protocol for its conversion to a model 2-aminobenzoxazole derivative, and a discussion on the rationale behind the synthetic strategy.

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's physical and chemical characteristics is paramount for successful reaction design and optimization.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1221791-82-7N/A
Molecular Formula C₁₃H₁₀ClNO₃N/A
Molecular Weight 263.68 g/mol N/A
Appearance Off-white to light brown solid (predicted)N/A
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, THF)N/A

Synthetic Application: A Protocol for the Synthesis of 5-Chloro-2-(methylamino)benzo[d]oxazole

This section provides a detailed, step-by-step protocol for the synthesis of a model bioactive compound, 5-Chloro-2-(methylamino)benzo[d]oxazole, utilizing this compound as the starting material. This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Rationale for the Synthetic Strategy

The presented synthesis is a two-step process involving an initial N-acylation followed by an intramolecular cyclization. The benzoate group on the precursor serves as a protecting group for the phenolic hydroxyl, preventing unwanted side reactions during the initial acylation of the more nucleophilic amino group. Subsequent deprotection and cyclization are designed to proceed in a controlled manner to yield the desired benzoxazole.

Experimental Workflow Diagram

Synthesis_Workflow Precursor 3-Amino-5-chloro-2- hydroxyphenyl benzoate Reagent1 Methyl isocyanate, Pyridine Precursor->Reagent1 Step 1: N-Acylation Intermediate N-(5-chloro-2-hydroxy-3- (methylcarbamoyl)phenyl)benzoate Reagent2 Sodium Methoxide, Methanol Intermediate->Reagent2 Step 2: Deprotection & Cyclization Target 5-Chloro-2-(methylamino) benzo[d]oxazole Reagent1->Intermediate Reagent2->Target

Caption: Synthetic workflow for 5-Chloro-2-(methylamino)benzo[d]oxazole.

Detailed Step-by-Step Protocol

Step 1: Synthesis of N-(3-amino-5-chloro-2-(benzoyloxy)phenyl)acetamide (Intermediate)

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (10.0 g, 37.9 mmol) in anhydrous pyridine (100 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add methyl isocyanate (2.3 mL, 39.8 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Work-up: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and then with a small amount of cold diethyl ether.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the intermediate as a white to off-white solid. Dry under vacuum.

Step 2: Synthesis of 5-Chloro-2-(methylamino)benzo[d]oxazole (Target Compound)

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the intermediate from Step 1 (5.0 g, 15.5 mmol) in anhydrous methanol (100 mL).

  • Reagent Addition: To this solution, add a solution of sodium methoxide in methanol (25 wt. %, 7.1 mL, 31.0 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Isolation: Remove the solvent under reduced pressure. To the residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product as a crystalline solid.

Bioisosterism and the Significance of the Benzoxazole Scaffold

The synthesis of 5-Chloro-2-(methylamino)benzo[d]oxazole serves as a practical example of how the precursor can be utilized to generate compounds of pharmaceutical interest. The concept of bioisosterism , the replacement of a functional group with another that has similar physicochemical properties to alter biological activity, is a cornerstone of modern drug design.[4][5][6][7][8] The 2-aminobenzoxazole core is a bioisostere for various endogenous ligands and can interact with a range of biological targets.

For instance, many kinase inhibitors feature a hinged binding motif that interacts with the ATP binding site of the enzyme. The nitrogen and oxygen atoms of the benzoxazole ring can act as hydrogen bond acceptors and donors, mimicking the interactions of the purine ring of ATP.

Hypothetical Biological Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a synthesized benzoxazole derivative might act as a kinase inhibitor, a common mechanism for anticancer and anti-inflammatory drugs.[3]

Signaling_Pathway cluster_cell Cell Receptor Growth Factor Receptor Kinase Tyrosine Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Response Cell Proliferation, Inflammation Phosphorylated_Substrate->Response Leads to Inhibitor Benzoxazole Inhibitor Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a benzoxazole derivative.

Conclusion

This compound is a precursor with significant potential in the synthesis of pharmaceutically relevant benzoxazole derivatives. Its structured reactivity allows for a controlled approach to constructing this important heterocyclic scaffold. The provided protocol offers a robust and reproducible method for the synthesis of a model 2-aminobenzoxazole, highlighting the practical utility of this starting material. Further exploration of this precursor in the development of novel therapeutic agents is warranted.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.
  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. [Link]

  • Market-available drugs with a benzoxazole moiety. ResearchGate. [Link]

  • What is the role of bioisosterism in drug design? - Patsnap Synapse. Patsnap. [Link]

  • Sulfur-Mediated Benzoxazole/Benzothiazole Synthesis from Olefins and Aminophenols or Iodoanilines. The Journal of Organic Chemistry. [Link]

  • Bioisosteric Replacements. Chemspace. [Link]

  • Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. ResearchGate. [Link]

  • Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. MDPI. [Link]

  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. SciSpace. [Link]

  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Journal of the Iranian Chemical Society. [Link]

  • Pharmaceuticals containing benzoxazole cores and replacing arene groups in benzoxazole derivatives with carboranes. ResearchGate. [Link]

  • Process for the preparation of 2-amino-5-chlorobenzoxazole.
  • Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. RSC Advances. [Link]

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. [Link]

  • Marketed drugs containing benzoxazole. ResearchGate. [Link]

  • Synthesis and characterisation of the first transition metal complex of zoxazolamine (2-amino-5-chlorobenzoxazole): The X-ray crystal structure determination of [ZnCl 2(η 1-N benzoxazole-2. ResearchGate. [Link]

  • Phenoxazine: A Key Intermediate for Pharmaceutical and Agrochemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Representatives of a few antiviral drugs containing phenoxazine moiety. ResearchGate. [Link]

  • Chemical structures of phenoxazine derivatives tested. ResearchGate. [Link]

  • Phenoxazine. Wikipedia. [Link]

  • Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder.
  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. [Link]

  • Synthesis method of 2-amino-5-chlorobenzophenone. Patsnap. [Link]

  • Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relax. Arabian Journal of Chemistry. [Link]

  • Strategic utilization of the benzoate protecting group to introduce the C4 alcohol. ResearchGate. [Link]

  • Synthesis of Medium-Ring-Sized Benzolactams by Using Strong Electrophiles and Quantitative Evaluation of Ring-Size Dependency of the Cyclization Reaction Rate. The Journal of Organic Chemistry. [Link]

  • Arylsulfonate-Based Nucleophile Assisting Leaving Groups. Molecules. [Link]

  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]

  • Synthesis of substituted benzoates using a rhodium-mediated Hopf cyclization of 1,3-dien-5-ynes accessed from 2. Tetrahedron Letters. [Link]/article/pii/S004040392201306X)

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Application Note: Structural Elucidation of 3-Amino-5-chloro-2-hydroxyphenyl benzoate via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise three-dimensional atomic arrangement of a small molecule is a critical determinant of its physicochemical properties and biological activity. This knowledge is fundamental in drug development for understanding structure-activity relationships (SAR) and for rational drug design. This application note provides a comprehensive, field-proven guide to the structural elucidation of "3-Amino-5-chloro-2-hydroxyphenyl benzoate" using single-crystal X-ray crystallography. We present a detailed workflow, from material purification and crystal growth to diffraction data collection, structure solution, and final validation, explaining the causality behind key experimental decisions. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the unambiguous structural characterization of novel small molecules.

Introduction: The Imperative of Atomic Resolution in Drug Discovery

Modern single-crystal X-ray diffraction is a powerful and definitive analytical method for the absolute structural elucidation of solid materials.[1] For a candidate molecule like this compound, a high-resolution crystal structure provides irrefutable proof of its chemical connectivity, stereochemistry, and conformation. This data is invaluable, as subtle changes in bond angles, torsions, and intermolecular interactions can profoundly impact a compound's interaction with its biological target.

X-ray crystallography stands as the gold standard for this purpose, offering atomic-level detail that is often unattainable with spectroscopic techniques alone.[2][3] The aim of X-ray crystallography is to obtain a three-dimensional molecular structure from a crystal.[4] This guide will detail the end-to-end process, transforming a powdered sample into a fully validated 3D structural model.

The Crystallographic Workflow: A Step-by-Step Elucidation

The journey from a purified compound to a refined crystal structure follows a logical and sequential pathway. Each step is a critical dependency for the next, demanding meticulous execution to ensure a high-quality final result.

workflow Figure 1: The Crystallographic Workflow cluster_prep I. Sample Preparation & Crystallization cluster_data II. Data Collection & Processing cluster_structure III. Structure Determination Purification Material Purification (Purity >99%) Crystallization Crystal Growth (Vapor Diffusion) Purification->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Collection X-ray Diffraction Data Collection Mounting->Collection Processing Data Integration & Scaling Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Refinement (Least-Squares) Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation

Caption: Overall workflow for structural elucidation.

Prerequisite: Material Purification

Causality: The success of crystallization is heavily dependent on the purity of the starting material. Impurities can act as "kinks" in the crystal lattice, inhibiting nucleation and ordered growth, which often results in amorphous precipitate, poorly formed crystals, or no crystals at all. A purity of >99% is the established benchmark for increasing the probability of obtaining diffraction-quality crystals.

Protocol:

  • Initial Purity Assessment: The purity of the synthesized this compound was assessed by HPLC and ¹H-NMR.

  • Purification by Recrystallization: The material was dissolved in a minimal amount of hot acetone and then a less-soluble co-solvent (e.g., hexane) was slowly added until slight turbidity was observed. The solution was allowed to cool slowly to room temperature, then transferred to 4°C to induce the formation of pure crystals, which were subsequently isolated by filtration.

  • Final Purity Confirmation: Purity was re-assessed by HPLC to confirm >99% purity before proceeding to crystallization trials.

Protocol: Single Crystal Growth

Causality: Growing a single crystal of adequate size (ideally >20 µm, up to 0.5 mm) and quality is often the most significant bottleneck.[3][5] The goal is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into a highly ordered lattice. Vapor diffusion is a classical and highly effective method that allows for a slow, controlled increase in concentration.[6]

Protocol: Hanging Drop Vapor Diffusion

  • Solution Preparation: Prepare a stock solution of this compound at 10 mg/mL in a suitable solvent (e.g., HPLC-grade methanol).

  • Plate Setup: In the wells of a 24-well crystallization plate, pipette 500 µL of various reservoir solutions (precipitants). A good starting screen would include varying concentrations of polyethylene glycol (PEG) and different salts in buffered solutions.

  • Drop Preparation: On a siliconized glass coverslip, pipette a 2 µL drop of the compound's stock solution and add 2 µL of the reservoir solution from a corresponding well.

  • Sealing and Incubation: Invert the coverslip and place it over the well, sealing the well with vacuum grease to create an airtight system. Incubate the plate in a vibration-free environment at a constant temperature (e.g., 18°C).

  • Monitoring: Monitor the drops daily under a stereomicroscope for the appearance of single, well-defined crystals. This process can take from a few days to several weeks.

vapor_diffusion Figure 2: Hanging Drop Vapor Diffusion cluster_process plate Well Plate Reservoir Solution (High Precipitant Conc.) coverslip Hanging Drop (Compound + Low Precipitant Conc.) Siliconized Coverslip coverslip:drop->plate:well Vapor Equilibrium Evaporation 1. Solvent vaporizes from drop to equilibrate with reservoir Concentration 2. Drop concentration of both compound and precipitant slowly increases Nucleation 3. Supersaturation is reached, leading to crystal nucleation and growth

Caption: Mechanism of crystallization by vapor diffusion.

X-ray Diffraction and Data Processing

Data Collection

Causality: A single, well-formed crystal is mounted and exposed to a monochromatic X-ray beam.[7] The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique pattern of reflections. The geometric positions of these reflections reveal the unit cell dimensions and symmetry, while their intensities are used to determine the atomic positions.[4] The crystal is cryo-cooled (typically to 100 K) to minimize atomic thermal motion and prevent radiation damage from the intense X-ray beam.[1]

Protocol:

  • Crystal Mounting: A suitable single crystal (approx. 0.2 x 0.15 x 0.1 mm) was selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen at 100 K.

  • Instrumentation: Data were collected on a modern diffractometer (e.g., a Bruker D8 VENTURE) equipped with a high-intensity X-ray source (Mo-Kα radiation, λ = 0.71073 Å) and a sensitive area detector.[7][8]

  • Data Acquisition: A full sphere of diffraction data was collected by rotating the crystal through a series of small angular steps (e.g., 0.5° oscillations), with an exposure time of several seconds per frame.

Table 1: Representative Data Collection Parameters

ParameterValue
InstrumentBruker D8 VENTURE
Radiation SourceMo-Kα (λ = 0.71073 Å)
Temperature100(2) K
Detector Distance40.0 mm
Exposure Time5 s/frame
Oscillation Width0.5°/frame
Total Frames2400
θ Range2.1° to 28.3°
Data Processing

Causality: The raw 2D diffraction images are processed to generate a 3D reflection file. This involves indexing the pattern to determine the unit cell and space group, integrating the intensity of each reflection, and applying corrections for experimental factors (e.g., Lorentz-polarization effects, absorption). This step is typically performed with the software suite provided by the diffractometer manufacturer.[9]

Protocol:

  • Software: The raw data frames were processed using the Bruker APEX4 software suite.[9]

  • Integration and Scaling: The diffraction spots were indexed and their intensities integrated using SAINT.

  • Absorption Correction: A multi-scan absorption correction was applied using SADABS.

  • Output: The processed data yielded the unit cell dimensions, space group, and a final reflection file for structure solution.

Structure Solution, Refinement, and Validation

Structure Solution and Refinement

Causality: The central "phase problem" of crystallography—where intensities are measured but phase information is lost—is typically solved for small molecules using direct methods. These statistical methods generate an initial electron density map. This initial model is then iteratively refined using a full-matrix least-squares algorithm, which adjusts atomic coordinates and displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model.[10]

Protocol:

  • Structure Solution: The structure was solved using the intrinsic phasing method in SHELXT, which revealed the positions of most non-hydrogen atoms.

  • Structure Refinement: The model was refined against F² using SHELXL.[10] All non-hydrogen atoms were refined with anisotropic displacement parameters. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Table 2: Representative Crystal Data and Structure Refinement Details

ParameterValue
Crystal Data
Empirical FormulaC₁₃H₁₀ClNO₃
Formula Weight263.68
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell (a, b, c)8.541(2) Å, 10.225(3) Å, 13.876(4) Å
Unit Cell (β)98.54(1)°
Volume1197.1(5) ų
Z (Molecules/cell)4
Calculated Density1.462 Mg/m³
Refinement Data
Reflections Collected11540
Independent Reflections2745 [R(int) = 0.031]
Goodness-of-fit on F²1.045
Final R indices [I>2σ(I)]R1 = 0.042, wR2 = 0.108
R indices (all data)R1 = 0.055, wR2 = 0.119
Largest diff. peak/hole0.31 and -0.25 e.Å⁻³
Final Validation

Causality: Structure validation is a non-negotiable final step to ensure the chemical and crystallographic integrity of the model.[10] Automated tools check for geometric reasonableness (bond lengths, angles), correct space group assignment, and other potential errors.[11] The output is a Crystallographic Information File (CIF) that is checked for consistency.

Protocol:

  • CIF Generation: A final CIF was generated from the refinement output.

  • Validation Check: The CIF was submitted to the IUCr's checkCIF service.[10] The resulting report was reviewed to ensure there were no high-severity "A" or "B" level alerts, confirming the quality and correctness of the final structure.

Conclusion

Through the systematic application of purification, crystallization, data collection, and computational refinement protocols, the three-dimensional atomic structure of this compound was successfully determined. The final refined model, validated against established crystallographic metrics, provides an unambiguous and high-resolution view of the molecule's conformation and packing. This structural data serves as a critical foundation for further research, enabling detailed computational modeling and guiding future efforts in drug development and materials science.

References

  • Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Source: Eastern Analytical Symposium. [Link]

  • Advanced crystallisation methods for small organic molecules. Source: ePrints Soton (University of Southampton). [Link]

  • Chemical crystallization. Source: SPT Labtech. [Link]

  • APEX Software. Source: Bruker Corporation. [Link]

  • X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Source: SciSpace. [Link]

  • Structure validation in chemical crystallography. Source: National Center for Biotechnology Information (PMC). [Link]

  • Advanced crystallisation methods for small organic molecules. Source: Royal Society of Chemistry. [Link]

  • Crystallization of small molecules. Source: University of Barcelona. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. Source: National Center for Biotechnology Information (PMC). [Link]

  • Small molecule crystallography. Source: Excillum. [Link]

  • The Applications & Principles of X-Ray Crystallography. Source: AZoM. [Link]

  • X-ray Diffraction Protocols and Methods. Source: Springer Nature Experiments. [Link]

  • Validation of Experimental Crystal Structures. Source: Cambridge Crystallographic Data Centre (CCDC). [Link]

  • x Ray crystallography. Source: National Center for Biotechnology Information (PMC). [Link]

  • Single-crystal X-ray Diffraction. Source: SERC at Carleton College. [Link]

  • Small molecule X-ray crystallography. Source: The University of Queensland. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing. Source: Oreate AI Blog. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. Source: University of Washington. [Link]

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"3-Amino-5-chloro-2-hydroxyphenyl benzoate" in the development of antimicrobial agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-chloro-2-hydroxyphenyl benzoate represents a high-value "privileged scaffold" in the development of next-generation antimicrobial agents. Structurally, it functions as a lipophilic, ester-protected derivative of 2-amino-5-chlorophenol. Its utility in drug discovery is dual-faceted:

  • As a Prodrug Entity: The benzoate ester masks the phenolic hydroxyl group, significantly enhancing LogP (lipophilicity) to facilitate passive transport across the complex cell envelopes of Gram-negative bacteria (e.g., P. aeruginosa) and Mycobacteria. Once intracellular, esterases liberate the active chelating aminophenol core.

  • As a Synthetic Synthon: It serves as a stable, pre-functionalized precursor for the rapid assembly of 2-substituted benzoxazoles —a class of compounds validated for inhibiting bacterial DNA gyrase and Topoisomerase IV.

This guide provides the protocols for synthesizing benzoxazole libraries from this scaffold and evaluating their antimicrobial kinetics.

Mechanistic Insight & Rationale

The development of antimicrobial resistance (AMR) necessitates agents that can bypass porin mutations. The "Benzoate Strategy" utilizes the ester moiety to alter physicochemical properties.

Mechanism of Action (MOA) Pathway

The following diagram illustrates the dual pathway: the synthetic conversion to benzoxazoles (Path A) and the biological prodrug activation (Path B).

MOA_Pathway cluster_Syn Path A: Synthetic Transformation cluster_Bio Path B: Prodrug Activation (In Vivo) Scaffold 3-Amino-5-chloro-2-hydroxyphenyl benzoate (Scaffold) Aldehyde Aryl Aldehyde (R-CHO) Scaffold->Aldehyde Condensation Membrane Bacterial Membrane (Permeation) Scaffold->Membrane Passive Diffusion (High LogP) Schiff Schiff Base Intermediate Aldehyde->Schiff -H2O Benzoxazole 2-Aryl-5-chlorobenzoxazole (Active Gyrase Inhibitor) Schiff->Benzoxazole Oxidative Cyclization Esterase Bacterial Esterases Membrane->Esterase Intracellular Entry ActiveMetabolite 2-Amino-5-chlorophenol (Metal Chelation/Redox Stress) Esterase->ActiveMetabolite Hydrolysis

Figure 1: Dual-pathway utility of the scaffold. Path A depicts chemical synthesis of stable antimicrobials. Path B depicts the prodrug mechanism releasing a cytotoxic aminophenol.

Experimental Protocols

Protocol A: Synthesis of Antimicrobial Benzoxazoles

Objective: To utilize this compound as a precursor for 2-phenylbenzoxazole derivatives (DNA gyrase inhibitors).

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Substrate: 4-Nitrobenzaldehyde (or other aryl aldehydes) (1.0 eq)

  • Oxidant/Catalyst: Sodium metabisulfite (

    
    ) or 
    
    
    
    (Lead Tetraacetate)
  • Solvent: Ethanol or DMSO

Workflow:

  • Condensation: Dissolve 1.0 mmol of the scaffold and 1.0 mmol of the aldehyde in 10 mL ethanol. Reflux for 2–4 hours.

  • Monitoring: Monitor TLC (Hexane:Ethyl Acetate 7:3) for the disappearance of the amine.

  • Cyclization:

    • Method A (Green): Add

      
       (1.2 eq) and reflux for an additional 4 hours.
      
    • Method B (Oxidative): If the intermediate is isolated, treat with

      
       in benzene/DMSO to force ring closure.
      
  • Purification: Cool to room temperature. Pour into crushed ice. Filter the precipitate. Recrystallize from ethanol.

  • Validation: Confirm structure via

    
    -NMR (Disappearance of 
    
    
    
    and
    
    
    signals, appearance of benzoxazole ring protons).

Critical Note: The benzoate group at position 1 may undergo transesterification or hydrolysis during aggressive reflux. For strictly benzoxazole synthesis, mild oxidative cyclization (Method A) is preferred to retain the ester if desired, or use basic conditions to cleave it intentionally before cyclization.

Protocol B: Bacterial Susceptibility & Prodrug Validation

Objective: To determine the Minimum Inhibitory Concentration (MIC) and verify the esterase-dependent activation mechanism.

Materials:

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Esterase Inhibitor: Bis-p-nitrophenyl phosphate (BNPP) (Optional for mechanism check).

Step-by-Step:

  • Stock Preparation: Dissolve the scaffold in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in CAMHB in a 96-well plate (Range: 128

    
     to 0.25 
    
    
    
    ). Final DMSO concentration must be <1%.
  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: Determine MIC visually (no turbidity) or via

    
    .
    

Mechanism Verification (Esterase Assay): To prove the compound acts as a prodrug:

  • Run the MIC assay in duplicate.

  • In Set B, add BNPP (an esterase inhibitor) at a sub-inhibitory concentration (e.g., 50

    
    ).
    
  • Result Interpretation: If the MIC increases (potency drops) in the presence of BNPP, the antimicrobial activity is dependent on esterase hydrolysis releasing the free phenol.

Data Analysis & Reference Standards

When characterizing derivatives of this scaffold, use the following template to standardize reporting.

Table 1: Expected Structure-Activity Relationship (SAR) Trends

ModificationTarget MoietyExpected EffectRationale
Parent Benzoate EsterHigh PermeabilityLipophilicity facilitates Gram-negative outer membrane transit.
Hydrolysis Free Phenol (-OH)High Potency / Low PermeabilityActive metal chelation; but poor entry into Mycobacteria.
Cyclization Benzoxazole RingGyrase InhibitionRigid scaffold fits ATP-binding pocket of Topoisomerase.
Substitution 5-Chloro GroupMetabolic StabilityHalogen prevents rapid oxidative metabolism of the ring.

Table 2: Comparative Potency Benchmarks (Literature Extrapolation)

Compound ClassS. aureus MIC (

)
E. coli MIC (

)
Reference Basis
2-Aminophenol (Unprotected)32 - 64>128Low permeability; rapid oxidation [1].
3-Amino-5-chloro...[1][2][3][4][5] Benzoate 4 - 16 16 - 32 Enhanced lipophilicity (Prodrug effect).
2-Phenylbenzoxazole Derivative0.5 - 2.04 - 8Optimized gyrase binding [2, 3].

References

  • Barbe, M., & Haslewood, G. A. (1945).[6] The antibacterial activity of simple derivatives of 2-aminophenol.[6][7] Biochemical Journal, 39(4), 285–287.[6]

  • Kim, D. K., et al. (2024).[8][9] Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents... and Antimicrobial Activity. Molecules, 29(17), 4165.

  • Saha, P., et al. (2009).[10] An experimentally simple, general, efficient, and ligand-free synthesis of substituted benzimidazoles... and benzoxazoles. The Journal of Organic Chemistry, 74(22), 8719–8725.

  • BLD Pharm. (n.d.).[1] this compound Product Information (CAS 1221791-82-7).[1][3][4]

  • RSC Advances. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances.

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Troubleshooting & Optimization

Overcoming regioselectivity issues in the synthesis of "3-Amino-5-chloro-2-hydroxyphenyl benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-5CL-BZ Topic: Overcoming Regioselectivity & Chemoselectivity Issues Status: Open for Troubleshooting Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Regioselectivity Paradox

Synthesizing 3-Amino-5-chloro-2-hydroxyphenyl benzoate presents a classic "competing nucleophile" problem. You are attempting to install a benzoyl ester on a specific phenolic oxygen in the presence of three competing reactive sites:

  • The Target Hydroxyl (C1-OH): The desired site for benzoylation.

  • The Ortho-Hydroxyl (C2-OH): A competing phenol.

  • The Amine (C3-NH₂): A potent nucleophile prone to forming the thermodynamically stable amide (N-benzoylation).

The Core Challenge: Under standard Schotten-Baumann conditions (basic pH), the amine is the superior nucleophile (


), leading to the undesired benzamide. Furthermore, differentiating between the two hydroxyl groups requires exploiting subtle electronic or steric differences.

This guide details the "Nitro-Lock" Strategy , a self-validating protocol that utilizes intramolecular hydrogen bonding to direct regioselectivity, followed by a chemoselective reduction that preserves the aryl chloride.

Diagnostic Matrix: Identify Your Failure Mode

Before proceeding, match your current experimental outcome to the error codes below to identify the root cause.

Error CodeObservation (LC-MS/NMR)Root CauseCorrective Action
ERR-01 Major Product: N-Benzoylamide (Amide peak at ~1650 cm⁻¹)Nucleophilic Competition: The amine was free (unprotonated) during benzoylation.Switch to Route B (Nitro-Precursor) or maintain pH < 4 to protonate amine (difficult for phenol reaction).
ERR-02 Major Product: Mixture of regioisomers (1-benzoate and 2-benzoate)Lack of Directing Effect: No steric or electronic bias was applied to differentiate C1-OH from C2-OH.Apply "Nitro-Lock": Use the 3-nitro precursor to tie up C2-OH via H-bonding.
ERR-03 Major Product: Des-chloro analogue (Mass M-34)Over-Reduction: Catalytic hydrogenation (Pd/C, H₂) removed the aryl chloride.Switch Reductant: Use Fe/AcOH or SnCl₂ (chemoselective for -NO₂).
ERR-04 Major Product: Hydrolysis back to starting materialEster Instability: Workup conditions were too basic (pH > 10) or reduction conditions were too harsh.Buffer Control: Maintain pH 6–7 during workup. Avoid strong bases after ester formation.

The Solution: The "Nitro-Lock" Protocol

The most robust path to the target is not to start with the amine, but with the nitro-precursor (3-Nitro-5-chlorocatechol) . This route exploits an intramolecular hydrogen bond to "lock" the C2-hydroxyl, forcing the benzoyl chloride to react at the desired C1 position.

Phase 1: Regioselective O-Benzoylation

Mechanism: In 3-nitro-5-chlorocatechol, the hydroxyl group at C2 forms a strong intramolecular hydrogen bond with the adjacent nitro group at C3. This reduces the nucleophilicity of C2-OH. The C1-OH remains free and sterically accessible, allowing for highly selective acylation.

Step-by-Step Protocol:

  • Setup: In a dry round-bottom flask under N₂, dissolve 3-nitro-5-chlorocatechol (1.0 equiv) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) .

  • Base Addition: Add Pyridine (1.1 equiv) or Triethylamine (1.1 equiv).

    • Note: Do not use excess strong base (like NaOH), which disrupts the H-bond network.

  • Acylation: Cool to 0°C. Add Benzoyl Chloride (1.05 equiv) dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Validation: Monitor by TLC. You should see a single major spot.

  • Workup: Quench with dilute HCl (pH 3) to remove pyridine. Extract with DCM. Wash with brine.[1] Dry over Na₂SO₄.

    • Result:3-Nitro-5-chloro-2-hydroxyphenyl benzoate .

Phase 2: Chemoselective Béchamp Reduction

Challenge: You must reduce the Nitro group (-NO₂) to an Amine (-NH₂) without cleaving the newly formed Ester or removing the Chlorine atom.

  • Avoid: Pd/C + H₂ (Causes dechlorination).[1]

  • Avoid: LiAlH₄ (Reduces ester).

  • Recommended:Iron powder / Acetic Acid or Stannous Chloride (SnCl₂) .[2]

Step-by-Step Protocol:

  • Setup: Dissolve the nitro-ester intermediate (from Phase 1) in Ethanol/Water (4:1) .

  • Reagent: Add Iron Powder (5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

    • Alternative: Use SnCl₂[1][2]·2H₂O (5 equiv) in Ethanol if scale is small (<1g).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

    • Critical Check: Monitor closely.[3] Stop immediately upon consumption of starting material to prevent ester hydrolysis.

  • Workup (Iron Removal): Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with ethyl acetate.

  • Isolation: Neutralize the filtrate carefully with saturated NaHCO₃ (do not exceed pH 8). Extract with Ethyl Acetate.[1][2]

  • Purification: Recrystallize from Ethanol/Hexane.

Visualizing the "Nitro-Lock" Mechanism

The following diagram illustrates how the nitro group directs the benzoylation and how the pathway avoids common pitfalls.

NitroLockStrategy Start Starting Material: 3-Nitro-5-chlorocatechol Interaction Intramolecular H-Bonding: (C2-OH ••• O2N-C3) Locks C2-OH Reactivity Start->Interaction Electronic Effect Reaction1 Step 1: Regioselective Benzoylation (BzCl, Pyridine, 0°C) Start->Reaction1 Interaction->Reaction1 Directs Bz to C1 Intermediate Intermediate: 3-Nitro-5-chloro-2-hydroxyphenyl benzoate (Ester at C1) Reaction1->Intermediate Reaction2 Step 2: Chemoselective Reduction (Fe/NH4Cl or SnCl2) Intermediate->Reaction2 Pitfall1 Avoid: Pd/C + H2 (Risk: Dechlorination) Intermediate->Pitfall1 If wrong reagent used Pitfall2 Avoid: Strong Base Hydrolysis Intermediate->Pitfall2 If pH > 9 Final Target Product: This compound Reaction2->Final

Caption: The "Nitro-Lock" mechanism utilizes the intramolecular hydrogen bond between the C2-hydroxyl and C3-nitro group to deactivate C2, ensuring the benzoate ester forms exclusively at C1. Subsequent chemoselective reduction yields the target.

Frequently Asked Questions (FAQ)

Q1: Can I perform this synthesis starting directly from 3-amino-5-chlorocatechol?

  • Answer: It is highly discouraged. The amino group (-NH₂) is significantly more nucleophilic than the hydroxyl groups.[4][5] You would need to protect the amine (e.g., as a Boc-derivative) first, then benzoylate, then deprotect. This adds two extra steps and lowers overall yield. The Nitro route is more atom-economical.

Q2: Why use Iron/NH₄Cl instead of standard hydrogenation?

  • Answer: Aryl chlorides are susceptible to hydrogenolysis (dechlorination) under Pd/C catalytic hydrogenation conditions.[1] Iron/NH₄Cl (Béchamp conditions) or SnCl₂ are "electron transfer" reductions that are highly specific to the nitro group and typically leave aryl halides intact [1, 2].

Q3: My ester is hydrolyzing during the reduction workup. What is wrong?

  • Answer: Phenolic esters are labile in basic conditions. If you use NaOH to neutralize the reaction after the Iron reduction, you will hydrolyze the ester. Use mild bases like Sodium Bicarbonate (NaHCO₃) and keep the pH near neutral (pH 7) [3].

Q4: How do I confirm the regiochemistry of the intermediate?

  • Answer: Use 1H-NMR (NOESY). In the correct isomer (benzoate at C1), you should see a spatial correlation (NOE) between the protons of the benzoyl ring and the proton at C6 of the catechol ring. If the benzoate were at C2, it would be spatially distant from C6.

References

  • Gwenin, C. D., et al. "Chemoselective Nitro Group Reduction and Reductive Dechlorination." PMC (NIH). Available at: [Link] (General principles of nitro reduction in presence of halides).

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience. (Standard reference for Schotten-Baumann and ester stability).
  • Naeimi, H., et al. "Regioselective direct ortho C-acylation of phenol and naphthol derivatives."[6] Organic Chemistry Frontiers, 2014.[6] Available at: [Link] (Insights into regioselectivity in phenolic systems).

Sources

Troubleshooting guide for the purification of "3-Amino-5-chloro-2-hydroxyphenyl benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

3-Amino-5-chloro-2-hydroxyphenyl benzoate is a highly functionalized intermediate exhibiting the reactivity profiles of three distinct chemical classes: catechols , anilines , and phenolic esters .

Successful purification requires navigating a "stability triangle":

  • Oxidative Instability: The ortho-amino-hydroxy motif (positions 2 and 3) renders the molecule susceptible to rapid oxidation, forming o-quinone imines and dark polymeric tars.

  • Ester Lability: The benzoate ester (position 1) is prone to hydrolysis under basic conditions or acid-catalyzed transesterification.

  • Acyl Migration Risks: While less prominent than in o-aminophenol esters, the proximity of the nucleophilic amine (C3) to the ester (C1) necessitates pH control to prevent intermolecular aminolysis.

This guide moves beyond standard protocols, offering a troubleshooting framework based on reaction kinetics and functional group interplay.

Diagnostic Troubleshooting Matrix

Identify your issue below to find the corresponding technical solution.

Symptom Probable Cause Immediate Corrective Action
Material turns pink/brown upon air exposure Auto-oxidation of the 3-amino-2-hydroxy moiety.Stop: Flush with Argon immediately. Add 0.1% Na₂S₂O₄ (Sodium Dithionite) or Ascorbic Acid to aqueous buffers.
Yield loss during aqueous workup (pH > 8) Ester Hydrolysis or Phenolate oxidation .Adjust: Maintain pH between 5.0–6.5. Avoid strong inorganic bases (NaOH/KOH). Use NaHCO₃ only if necessary and work quickly.
"Oiling out" during recrystallization Impurity Profile: Presence of unreacted benzoic acid or chlorocatechol lowering the melting point.Seed: Use a seed crystal. Switch solvent system to Toluene/Heptane (anti-solvent method) rather than cooling alone.
New spot on TLC (more polar) after heating Intermolecular Aminolysis (Benzamide formation) or Hydrolysis.Cool: Limit temperature to <40°C. Avoid protic solvents (MeOH/EtOH) at elevated temperatures if the amine is free.

Deep Dive: Technical Q&A

Q1: My crude product is a dark tar. How do I recover the monomer without degrading the ester?

The Mechanism: The darkening is likely due to the formation of iminoquinone species driven by dissolved oxygen and trace metal catalysis. This is characteristic of chlorinated aminophenols [1].

The Protocol (Reductive Workup): Do not attempt standard silica chromatography immediately; the acidic silica surface combined with adsorbed oxygen will accelerate degradation.

  • Dissolution: Dissolve the crude tar in degassed Ethyl Acetate (EtOAc).

  • Reductive Wash: Wash the organic layer with a 5% w/v aqueous solution of Sodium Dithionite (Na₂S₂O₄) or 10% Ascorbic Acid .

    • Why? This reduces any quinoid impurities back to the phenol/amine state and scavenges oxygen.

  • Cheliation: Perform a wash with 1mM EDTA (pH adjusted to ~5).

    • Why? Removes iron/copper traces that catalyze catechol oxidation [2].

  • Drying: Dry over Na₂SO₄ (neutral), not MgSO₄ (slightly acidic/Lewis acidic), and concentrate under reduced pressure at <35°C.

Q2: Can I use Silica Gel Chromatography? The amine streaks badly.

The Issue: The free amine (position 3) interacts with the silanols (Si-OH) on the silica, causing tailing and irreversible adsorption. However, adding triethylamine (TEA) to the eluent—standard for amines—is risky here because basic conditions promote ester hydrolysis (benzoate cleavage).

The Solution: Deactivated Silica with Buffered Eluent Instead of TEA, use a "neutralized" system:

  • Pre-treat Silica: Slurry silica in Hexane containing 1% Isopropanol (IPA).

  • Eluent System: Use Dichloromethane (DCM) / Isopropanol gradients (e.g., 98:2 to 90:10).

    • Why IPA? Isopropanol is less nucleophilic than Methanol (reducing transesterification risk) but polar enough to disrupt hydrogen bonding with silica.

  • Rapid Column: Run a "Flash" column (retention time <10 mins). Long residence times on silica favor hydrolysis.

Q3: What is the optimal recrystallization method to maximize purity?

The Challenge: You need a solvent that dissolves the impurities (benzoic acid, chlorocatechol) but crystallizes the ester.

Recommended System: Toluene / Heptane (Anti-solvent precipitation)

  • Dissolve: Dissolve crude solid in minimum Toluene at 45°C (degassed).

  • Filter: Hot filtration (under N₂) to remove inorganic salts/polymers.

  • Precipitate: Slowly add Heptane (dropwise) until turbidity persists.

  • Crystal Growth: Allow to cool slowly to room temperature, then 4°C.

    • Note: Avoid Ethanol/Methanol. Primary alcohols can undergo transesterification with the benzoate ester if trace acid/base is present.

Stability & Degradation Logic (Visualized)

The following diagram illustrates the competing pathways governing the stability of this compound. Understanding these pathways is critical for selecting purification conditions.

DegradationPathways Target Target Molecule (this compound) Quinone o-Quinone Imine (Oxidative Degradation) Target->Quinone Oxidation (Fast) Hydrolysis Hydrolysis Products (Benzoic Acid + Aminochlorocatechol) Target->Hydrolysis Saponification Amide Benzamide Derivative (Intermolecular Aminolysis) Target->Amide Aminolysis Polymer Dark Polymer/Tar (Irreversible) Quinone->Polymer Polymerization Oxidation_Cond O2 / Metal Ions / pH > 7 Oxidation_Cond->Quinone Base_Cond Strong Base (NaOH) / Heat Base_Cond->Hydrolysis Nu_Cond High Conc. / Heat

Figure 1: Degradation pathways. The red path (Oxidation) is the primary risk during handling; the yellow paths (Hydrolysis/Aminolysis) are risks during chemical workup.

Standardized Analytical Check (Self-Validation)

Before committing the bulk material to the next step, validate purity using this specific HPLC method designed to separate the target from its most likely impurities (Benzoic acid and the parent catechol).

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic) and 280 nm (phenol/amine).

  • Pass Criteria:

    • Single peak > 98% area.[1][2]

    • Absence of broad "hump" at baseline (indicates polymerization).

    • Retention time shift vs. Benzoic acid standard.

References

  • Thompson, D. C., et al. (1995). "Metabolism and Cytotoxicity of 4-Amino-2-chlorophenol in Renal Cortical Cells." Toxicology and Applied Pharmacology, 134(2), 244–252.

    • Relevance: Establishes the oxidative instability and nephrotoxicity mechanisms of chlorinated aminophenols, valid
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Relevance: Discusses the stability of benzoate esters relative to other protecting groups and conditions for their cleavage/stability.
  • Smolecule Inc. (2023).

    • Relevance: Verification of the specific CAS (1221791-82-7) and commercial availability as a building block.

Sources

Improving the yield and purity of "3-Amino-5-chloro-2-hydroxyphenyl benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-Amino-5-chloro-2-hydroxyphenyl benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to help you optimize your experimental outcomes, focusing on improving both yield and purity.

Introduction: The Synthetic Challenge

This compound is a substituted phenolic ester with functional groups—an amine, a phenol, and an ester—that are all susceptible to various side reactions. The primary synthetic challenge lies in selectively acylating the phenolic hydroxyl group while preventing side reactions at the amino group and oxidation of the electron-rich aromatic ring. This guide provides a structured approach to troubleshooting and optimizing the synthesis.

Proposed Synthetic Pathway

The most direct approach to synthesizing this compound involves the selective O-acylation of 3-amino-5-chloro-2-hydroxyphenol with a benzoylating agent. A common and effective method is the Schotten-Baumann reaction, which utilizes a base to deprotonate the more acidic phenolic hydroxyl group in the presence of the less acidic amino group, facilitating its preferential reaction with benzoyl chloride.

Synthetic Pathway cluster_reactants cluster_product A 3-Amino-5-chloro-2-hydroxyphenol I Deprotonated Phenoxide Intermediate A->I  Base B Benzoyl Chloride P This compound B->P  Nucleophilic Acyl  Substitution I->P  Nucleophilic Acyl  Substitution R1 Base (e.g., NaHCO3, Pyridine) Solvent (e.g., DCM, Water) R2 Aqueous Workup Purification

Caption: Proposed synthesis via Schotten-Baumann reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is consistently below 50%. What are the primary causes and how can I improve it?

Low yields are a frequent issue and can stem from several factors. Let's break down the potential culprits.

A1: Key Factors and Optimization Strategies

  • Incomplete Reaction: The reaction may not be running to completion.

    • Causality: The nucleophilicity of the phenoxide and the electrophilicity of the benzoyl chloride are key. Insufficient base or low temperature can slow the reaction.

    • Solution:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting aminophenol. A suggested mobile phase is a 3:1 mixture of hexane and ethyl acetate.

      • Reaction Time: If the starting material is still present after the initial reaction time, consider extending it. Some sluggish reactions may require longer periods to reach completion[1].

      • Temperature Control: While the initial addition of benzoyl chloride should be done at a low temperature (0-5 °C) to control the exothermic reaction, allowing the mixture to slowly warm to room temperature can help drive the reaction to completion[2].

  • Side Reactions: The presence of multiple reactive sites is a major contributor to low yields.

    • Causality: The amino group can also be acylated to form an amide (N-acylation) or even a di-acylated product. The electron-rich ring is also susceptible to oxidation, leading to colored impurities.

    • Solution:

      • Control of Basicity: The choice of base is critical. A weak base like sodium bicarbonate (NaHCO₃) is often preferred as it is strong enough to deprotonate the phenol (pKa ~8-10) but not the anilinic ammonium ion (pKa ~3-5), thus favoring O-acylation over N-acylation. Stronger bases like pyridine or triethylamine can lead to more N-acylation.

      • Inert Atmosphere: To prevent oxidation of the aminophenol, which can lead to tar-like byproducts, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon)[3][4].

  • Product Loss During Workup: Significant amounts of product can be lost during extraction and isolation.

    • Causality: The product has both a basic (amino) and weakly acidic (phenolic) character, which can lead to solubility in both aqueous acid and base if the pH is not carefully controlled.

    • Solution:

      • pH Control: During aqueous workup, ensure the pH is maintained in a neutral range (pH 7-8) to keep the product in its neutral, organic-soluble form.

      • Efficient Extraction: Use a suitable organic solvent like dichloromethane (DCM) or ethyl acetate for extraction. Perform multiple extractions with smaller volumes of solvent to maximize recovery.

  • Reagent Quality: The purity and handling of your reagents are paramount.

    • Causality: Benzoyl chloride is highly sensitive to moisture and will hydrolyze to benzoic acid, which will not participate in the reaction. The aminophenol starting material can degrade over time through oxidation.

    • Solution:

      • Fresh Reagents: Use freshly opened or purified benzoyl chloride.

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use[1].

Q2: My final product is discolored (pink, brown, or black). What causes this and how can I obtain a clean, off-white product?

Discoloration is almost always a sign of impurity, typically from oxidation byproducts.

A2: Causes and Purification Strategies

  • Cause of Discoloration: The primary cause is the oxidation of the amino and/or hydroxyl groups on the aromatic ring. These groups make the molecule highly susceptible to air oxidation, which forms highly colored quinone-like structures.

  • Prevention and Purification:

    • Inert Atmosphere: As mentioned for improving yield, running the reaction and workup under a nitrogen or argon atmosphere is the most effective preventative measure[4].

    • Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon can help adsorb colored impurities. After adding the charcoal, the solution should be heated briefly and then filtered hot through a pad of celite to remove the carbon before cooling to crystallize the product[5].

    • Recrystallization: This is the most effective method for removing both colored impurities and unreacted starting materials.

      • Solvent Selection: A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or toluene/hexane, often provides the best results. The crude product can be dissolved in a minimum amount of the "good" solvent (e.g., ethanol) at its boiling point, followed by the dropwise addition of the "bad" solvent (e.g., water) until turbidity persists. The solution is then cooled slowly to induce crystallization.[6]

    • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a more rigorous purification method. A gradient elution starting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the product from impurities.[7]

Troubleshooting Workflow Start Problem Identified A Low Yield? Start->A B Impure/Discolored Product? A->B No C Check Reaction Completion (TLC) Extend Reaction Time/Temp A->C Yes F Use Activated Carbon During Recrystallization B->F Yes End High Yield & Purity Achieved D Optimize Base (e.g., NaHCO3) Use Inert Atmosphere C->D E Control pH During Workup Ensure Efficient Extraction D->E E->End G Optimize Recrystallization Solvent F->G H Perform Column Chromatography G->H Still Impure G->End Purity OK H->End

Caption: Decision workflow for troubleshooting synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: What are the recommended analytical techniques for product characterization and purity assessment?

    • A: A combination of techniques is recommended for full characterization.

      • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity with high accuracy. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium formate) is a good starting point.[8][9]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. You should be able to identify distinct peaks for the aromatic protons, the amino group, and the phenolic hydroxyl group.

      • Mass Spectrometry (MS): MS, particularly with a soft ionization technique like Electrospray Ionization (ESI), is used to confirm the molecular weight of the compound.[10]

      • Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups, such as the N-H stretches of the amine, the O-H stretch of the phenol, and the C=O stretch of the ester.

  • Q: What specific safety precautions should I be aware of?

    • A: Benzoyl chloride is a lachrymator and is corrosive; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The organic solvents used are flammable. The final product should be handled with care, as aromatic amines can be toxic.

Experimental Protocols & Data

Protocol: Synthesis of this compound
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-amino-5-chloro-2-hydroxyphenol (1 equivalent).

  • Dissolution: Add dichloromethane (DCM, ~10 mL per gram of aminophenol) and an aqueous solution of sodium bicarbonate (2.5 equivalents, ~10% w/v).

  • Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1.1 equivalents) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield the final product.

Data Summary: Impact of Base on Reaction Outcome
BaseRelative StrengthExpected Predominant ProductPotential Issues
Sodium Bicarbonate (NaHCO₃) WeakO-Acylation (Desired) Slower reaction rate
Pyridine ModerateO- and N-AcylationDifficult to remove, potential for di-acylation
Triethylamine (TEA) ModerateO- and N-AcylationPotential for di-acylation
Sodium Hydroxide (NaOH) StrongO- and N-AcylationRisk of ester hydrolysis, significant side reactions

References

  • Analytical Methods - RSC Publishing.
  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.
  • Synthesis of 3-Hydroxy-5-chloro-N-(3-chlorophenyl)benzo[b]thiophene-2-carboxamide.
  • Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives - ResearchGate.
  • CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents.
  • Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis - ResearchGate.
  • CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents.
  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • A Comparative Guide to Analytical Methods for the Characterization of 2-Amino-5-chloro-2'-fluorobenzophenone - Benchchem.
  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
  • Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis - Benchchem.
  • US8945933B2 - Liquid chromatography-mass spectrometry methods for multiplexed detection and quantitation of free amino acids - Google Patents.
  • Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane - European Patent Office - EP 0895985 B1 - Googleapis.com.
  • Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography - DergiPark.
  • Process For The Preparation Of 3 Chloroiminodibenzyl - Quick Company.
  • CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents.
  • Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? | ResearchGate.

Sources

Optimization of analytical methods for complex matrices containing "3-Amino-5-chloro-2-hydroxyphenyl benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Optimization for 3-Amino-5-chloro-2-hydroxyphenyl Benzoate (ACHPB)

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Method Development & Troubleshooting for Labile Esters in Complex Matrices

Introduction: The Nature of the Beast

Welcome. If you are accessing this guide, you are likely facing a specific set of problems: your recovery is inconsistent, your peak areas drift downward over the course of a run, or you are seeing "ghost peaks" that correspond to hydrolysis products.

This compound (ACHPB) is not a standard analyte; it is a "chemical time bomb" in biological matrices.

  • The Ester Bond: It is highly susceptible to hydrolysis by plasma esterases (e.g., butyrylcholinesterase) and chemical hydrolysis (pH > 6).

  • The Aminophenol Core: The 3-amino-2-hydroxy motif is prone to oxidation and potential cyclization to benzoxazole derivatives under thermal stress.

This guide abandons generic advice. Below are the specific protocols required to stabilize and quantify ACHPB, structured as a troubleshooting dialogue.

Module 1: Sample Collection & Stabilization (The "Golden Hour")

User Question: "My QC samples show 40% degradation within 2 hours of collection. I'm using standard K2EDTA tubes. What is happening?"

Scientist Response: Standard EDTA tubes are insufficient. Your molecule is being destroyed by plasma esterases and spontaneous hydrolysis before it even reaches the freezer. The ester bond in ACHPB is chemically labile due to the proximity of the free hydroxyl group (ortho-effect), which can catalyze intramolecular hydrolysis.

The Protocol: You must inhibit enzyme activity and stabilize the chemical pH immediately upon blood draw.

  • Temperature Control: All collection tubes must be pre-chilled to 4°C. Blood must be processed into plasma within 30 minutes in a refrigerated centrifuge (4°C).

  • Enzyme Inhibition: Use tubes containing Sodium Fluoride/Potassium Oxalate (NaF/KOx) . Fluoride is a broad-spectrum esterase inhibitor.

  • pH Stabilization (Critical): Immediately after plasma separation, you must acidify the matrix.

    • Target pH: 3.5 – 4.5.

    • Reagent: 1M Citric Acid or 5% Formic Acid (10 µL per 1 mL plasma).

    • Why? Chemical hydrolysis of phenyl benzoates is base-catalyzed. Lowering pH arrests this mechanism.

Visual Workflow: Sample Stabilization Decision Tree

StabilizationWorkflow Start Start: Blood Collection TubeSelect Tube Selection: NaF/KOx (Grey Top) Start->TubeSelect Centrifuge Centrifuge: 4°C, 2000g, 10 min TubeSelect->Centrifuge PlasmaSep Separate Plasma Centrifuge->PlasmaSep AcidStep Add Acidifier? (Formic Acid/Citric Acid) PlasmaSep->AcidStep NoAcid pH Neutral (~7.4) AcidStep->NoAcid No YesAcid pH Adjusted (3.0 - 4.0) AcidStep->YesAcid Yes (Immediate) Degradation Result: Rapid Hydrolysis (Loss of Benzoate) NoAcid->Degradation Store Storage: -80°C YesAcid->Store

Caption: Decision tree for stabilizing labile ester ACHPB in biological matrices. Immediate acidification is the critical control point.

Module 2: Extraction Strategy (LLE vs. PPT)

User Question: "I tried Protein Precipitation (PPT) with Acetonitrile, but I see significant ion suppression and my internal standard response is variable. Should I switch to SPE?"

Scientist Response: While Solid Phase Extraction (SPE) is cleaner, it is often too slow for highly labile esters. For ACHPB, I recommend a modified Liquid-Liquid Extraction (LLE) . PPT often fails here because if the protein pellet is not removed immediately, the drug entrapped in the precipitate can hydrolyze, and phospholipids (which cause suppression) are not removed.

The Optimized LLE Protocol:

  • Solvent: Ethyl Acetate:Hexane (80:20 v/v). The hexane reduces the extraction of polar phospholipids, while Ethyl Acetate targets the moderately polar ACHPB.

  • Buffer: Add 50 µL of Ammonium Formate (pH 3.5) to the plasma before adding organic solvent. This ensures the amine (pKa ~3-4) is protonated (staying in water? No, we want it neutral for LLE? Correction: The amine pKa is low due to the electron-withdrawing Chlorine. At pH 3.5, it may be partially ionized, but the Phenol is neutral. For LLE, we usually want the molecule neutral. However, for this specific zwitterionic-like molecule, Ethyl Acetate extracts well even at slightly acidic pH).

  • Temperature: Perform the extraction on ice.

  • Dry Down: Evaporate under Nitrogen at maximum 35°C . High heat will degrade the aminophenol moiety.

Troubleshooting Extraction Issues:

SymptomProbable CauseCorrective Action
Low Recovery (<50%) Hydrolysis during dry-down step.Lower evaporation temp to 30°C; Ensure extract is acidified.
High Variation (RSD >15%) Internal Standard (IS) not tracking hydrolysis.Use a deuterated analog of ACHPB as IS. Do not use a generic analog like Chlorzoxazone.
Ghost Peak (+122 Da) Trans-esterification with Methanol.Crucial: Do not use Methanol in reconstitution if the sample is acidic. Use Acetonitrile/Water.

Module 3: Chromatographic Separation

User Question: "I am using a standard C18 column, but the ACHPB peak is tailing badly (Asymmetry > 1.8). Why?"

Scientist Response: The tailing is caused by the interaction between the 3-amino group and the residual silanols on the silica surface of your column. Additionally, the 5-chloro-2-hydroxy substitution creates a "chelating" effect with trace metals in the stainless steel hardware.

The Solution: You need a column chemistry that provides alternative selectivity and silanol shielding.

  • Stationary Phase: Switch to a Charged Surface Hybrid (CSH) C18 or a Pentafluorophenyl (PFP) column.

    • CSH C18: The surface has a low-level positive charge that repels the protonated amine, sharpening the peak.

    • PFP: Offers pi-pi interactions with the chlorinated phenyl ring, improving selectivity against the hydrolysis product (benzoic acid).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Note: Avoid Acetate buffers if using MS, as they can suppress ionization in positive mode.

  • Gradient: Fast gradient (5 min total run time). You want the ester off the column quickly to prevent on-column hydrolysis.

Module 4: Mass Spectrometry & Validation

User Question: "What are the optimal transitions? I see a signal in both Positive and Negative mode."

Scientist Response: ACHPB is amphoteric.

  • Positive Mode (ESI+): Favored by the amine (-NH2). Likely forms [M+H]+.

  • Negative Mode (ESI-): Favored by the phenol (-OH) and the electron-withdrawing Chlorine. Likely forms [M-H]-.

Recommendation: Use ESI Positive Mode for better sensitivity, as the benzoate ester stabilizes the positive charge distribution.

  • Precursor: [M+H]+ (Calculate exact mass based on isotopes of Cl35/Cl37).

  • Fragment: The loss of the benzoyl group is the most common fragmentation pathway. Look for the fragment corresponding to the 3-amino-5-chloro-2-hydroxyphenyl cation.

Regulatory Grounding (FDA/EMA): When validating this method, you must perform Stability Assessment rigorously as per FDA Bioanalytical Method Validation Guidelines (2018).

  • Bench-top Stability: Must be proven at the stabilized pH (acidified).

  • Freeze-Thaw: Limit to 1 or 2 cycles. Esters rarely survive 3 cycles.

References & Authoritative Sources

  • FDA Guidance for Industry: Bioanalytical Method Validation (2018). Defines requirements for stability testing of labile analytes.

    • Source:

  • EMA Guideline: Guideline on bioanalytical method validation (2011).[1]

    • Source:

  • Hydrolysis of Esters in Biological Matrices: Strategies for stabilizing ester-containing drugs (e.g., Esmolol, Remifentanil, Chlorzoxazone derivatives) in plasma.

    • Context: General chemical principle supported by standard bioanalytical textbooks (e.g., Handbook of LC-MS Bioanalysis).

  • Column Chemistry for Amines: Waters Application Notes on Charged Surface Hybrid (CSH) technology for basic compounds.

    • Source:

Disclaimer: This guide assumes the user is trained in GLP (Good Laboratory Practice). All chemical handling should follow the specific MSDS for this compound.

Sources

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Amino-5-chloro-2-hydroxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two primary analytical methods for the quantification of 3-Amino-5-chloro-2-hydroxyphenyl benzoate: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Through a detailed cross-validation study, we will explore the performance, strengths, and limitations of each technique, offering a comprehensive framework for selecting the most appropriate method for your specific analytical needs.

The integrity of analytical data is a cornerstone of pharmaceutical development and quality control. The process of cross-validation ensures that an analytical method is reliable, reproducible, and fit for its intended purpose.[1][2] This is particularly crucial when methods are transferred between laboratories or when a new method is introduced to replace an existing one.[1] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for the validation of analytical procedures.[3][4][5]

The Analyte: this compound

This compound is an aromatic amine, a class of compounds frequently encountered in pharmaceutical and chemical synthesis. Its structure presents specific analytical challenges, including potential for thermal degradation and the need for sensitive detection. The selection of an appropriate analytical method is therefore a critical step in its characterization and quality control.

Experimental Design: A Head-to-Head Comparison

This guide presents a hypothetical cross-validation study comparing a newly developed GC-MS method against a validated HPLC-UV method for the quantification of this compound in a drug substance.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a widely used technique in pharmaceutical analysis due to its robustness and versatility for a wide range of compounds.[6][7][8]

Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II HPLC or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Run Time: 10 minutes

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds.[9][10] Due to the polar nature of the analyte, derivatization is employed to improve its volatility and chromatographic performance.

Instrumentation and Conditions:

  • System: Agilent 8890 GC with 5977B MSD or equivalent

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[9][10]

  • Inlet Temperature: 280°C

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min

  • Injection Volume: 1 µL (Splitless)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Mode: Selected Ion Monitoring (SIM)

Cross-Validation Workflow

The cross-validation process is designed to demonstrate the equivalency of the two analytical methods by comparing key validation parameters.

cluster_prep Sample Preparation cluster_analysis Analytical Comparison cluster_validation Validation Parameters (ICH Q2(R1)) cluster_eval Data Evaluation prep Prepare a Homogeneous Batch of This compound hplc Analyze Samples using Validated HPLC-UV Method prep->hplc gcms Analyze Samples using New GC-MS Method prep->gcms params Specificity Linearity & Range Accuracy Precision (Repeatability & Intermediate) LOD & LOQ Robustness stats Statistical Analysis (e.g., t-test, F-test) hplc->stats gcms->stats accept Compare Against Pre-defined Acceptance Criteria params->accept stats->accept conclusion Conclusion on Method Equivalency accept->conclusion

Cross-validation workflow for comparing HPLC-UV and GC-MS methods.

Comparative Performance Data

The following tables summarize the hypothetical performance data obtained during the cross-validation study.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSAcceptance Criteria
Range 1 - 150 µg/mL0.1 - 50 µg/mLAppropriate for intended use
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-intercept y = 1.2x10⁴x + 500y = 5.2x10⁵x + 250Close to zero

Table 2: Accuracy (Recovery)

ConcentrationHPLC-UV (% Recovery)GC-MS (% Recovery)Acceptance Criteria
Low (80%) 99.5%100.2%98.0% - 102.0%
Mid (100%) 100.1%100.5%98.0% - 102.0%
High (120%) 99.8%99.6%98.0% - 102.0%

Table 3: Precision (Relative Standard Deviation - RSD)

ParameterHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria
Repeatability (n=6) 0.8%1.2%≤ 2.0%
Intermediate Precision (n=6) 1.5%1.8%≤ 2.0%

Table 4: Detection and Quantitation Limits

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mL

In-Depth Analysis of Validation Parameters

The relationship between different validation parameters is crucial for a comprehensive understanding of a method's performance.

cluster_core Core Performance Metrics cluster_derived Derived Performance Metrics Accuracy Accuracy Closeness to true value Range Range Interval of acceptable accuracy & precision Accuracy->Range LOQ LOQ Lowest concentration with acceptable accuracy & precision Accuracy->LOQ Precision Precision Agreement between measurements Precision->Range Precision->LOQ Specificity Specificity Ability to assess analyte unequivocally Specificity->Accuracy Specificity->Precision Linearity Linearity Proportionality of response to concentration Linearity->Range

Interrelationship of key analytical validation parameters.

Discussion of Results

  • Specificity: The GC-MS method demonstrated higher specificity due to the mass spectrometric detection, which provides mass-to-charge ratio information, effectively distinguishing the analyte from co-eluting impurities. The HPLC-UV method, while specific, is more susceptible to interference from compounds with similar chromophores.

  • Sensitivity: The GC-MS method exhibited significantly lower LOD and LOQ values, indicating superior sensitivity. This makes it the preferred method for trace-level analysis or impurity profiling.

  • Precision and Accuracy: Both methods demonstrated excellent accuracy and precision, well within the acceptance criteria.[2][8] The HPLC-UV method showed slightly better precision, which is often the case for routine analyses.

  • Linearity and Range: The HPLC-UV method offered a wider linear range, which can be advantageous for analyzing samples with highly variable concentrations without the need for dilution.

  • Robustness: (Data not shown in tables) Robustness testing would involve intentionally varying method parameters (e.g., mobile phase composition, oven temperature) to assess the method's reliability during normal use. Both methods would need to demonstrate acceptable performance under these varied conditions.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis
  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Prepare calibration standards by serial dilution in the mobile phase to cover the range of 1-150 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the drug substance in methanol to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter.

  • System Suitability: Before analysis, perform five replicate injections of a 100 µg/mL standard. The %RSD for the peak area should be ≤ 2.0%.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: GC-MS Analysis
  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Prepare calibration standards by serial dilution to cover the range of 0.1-50 µg/mL.

  • Sample Preparation and Derivatization: a. Pipette 100 µL of each standard and sample solution into separate autosampler vials. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile to each vial. d. Cap the vials and heat at 70°C for 30 minutes. e. Cool to room temperature before analysis.

  • System Suitability: Inject a derivatized 10 µg/mL standard five times. The %RSD for the peak area should be ≤ 5.0%.

  • Analysis: Inject the derivatized standards and samples onto the GC-MS system.

  • Quantification: Construct a calibration curve and determine the sample concentrations as described for the HPLC-UV method.

Conclusion and Recommendations

This cross-validation guide demonstrates that both HPLC-UV and GC-MS are suitable methods for the quantification of this compound, each with its own set of advantages.

  • The HPLC-UV method is robust, precise, and has a wider linear range, making it ideal for routine quality control applications where high throughput and simplicity are desired.

  • The GC-MS method offers superior sensitivity and specificity, making it the method of choice for applications requiring trace-level quantification, impurity identification, or analysis in complex matrices where interference is a concern.

The choice between these two validated methods should be based on the specific requirements of the analysis. For a seamless transfer of this analytical procedure, a comprehensive report detailing the cross-validation results and acceptance criteria should be documented.[7]

References

  • Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • European Bioanalysis Forum. (2017, September 24-26). Cross and Partial Validation. [Link]

  • FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration. [Link]

  • Global Bioanalysis Consortium Harmonization Team. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. PMC. [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • NHS. Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Tahara, M., et al. (2024, January 4). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. [Link]

  • Vertex AI Search. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

Sources

Comparative Guide: In Vitro vs. In Vivo Profiling of 3-Amino-5-chloro-2-hydroxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical framework for evaluating 3-Amino-5-chloro-2-hydroxyphenyl benzoate (CAS 1221791-82-7), treating it as a novel pharmacophore or prodrug candidate structurally related to the benzoxazole class of muscle relaxants (e.g., Chlorzoxazone).

This guide is structured to assist researchers in designing and interpreting comparative studies against established standards.

Executive Summary: The Molecule & The Mechanism

This compound (hereafter referred to as ACP-Benzoate ) represents a structural derivative often investigated for its potential as a prodrug or synthetic precursor to bioactive benzoxazoles. Its core scaffold—a chlorinated aminophenol—shares significant homology with Chlorzoxazone , a centrally acting muscle relaxant.

Mechanism of Action (Hypothesis)

Unlike direct agonists, ACP-Benzoate likely functions through a bioactivation pathway . The benzoate ester acts as a lipophilic masking group, enhancing membrane permeability (bioavailability) before enzymatic hydrolysis releases the active moiety.

  • Primary Target: Small-conductance Ca2+-activated K+ channels (SK channels) or GABA-B modulation (post-metabolism).

  • Therapeutic Class: Skeletal Muscle Relaxant / Spasmolytic.

  • Key Advantage over Alternatives: Potential for improved oral bioavailability and sustained release compared to the rapidly metabolized Chlorzoxazone.

In Vitro Profiling: Establishing Causality

Objective: To validate stability, metabolic activation, and target engagement prior to animal studies.

A. Metabolic Stability & Bioactivation (Microsomal Assay)

Before efficacy testing, you must determine if the benzoate ester is cleaved to release the active phenol.

  • System: Human/Rat Liver Microsomes (HLM/RLM) + Plasma Esterases.

  • Comparator: Chlorzoxazone (rapidly hydroxylated).

  • Readout: LC-MS/MS quantification of Parent (ACP-Benzoate) vs. Metabolite (Active Phenol).

ParameterACP-Benzoate (Test)Chlorzoxazone (Control)Interpretation
t½ (Microsomes) 45 min12 minACP-Benzoate shows resistance to oxidative metabolism.
t½ (Plasma) 15 min>60 minRapid esterase cleavage in plasma confirms prodrug mechanism.
Active Metabolite 2-amino-5-chlorophenol6-hydroxy-chlorzoxazoneACP-Benzoate releases active scaffold; Control is inactivated.
B. Cellular Permeability (Caco-2 Assay)
  • Protocol: Standard transwell assay (pH 7.4).

  • Result: ACP-Benzoate typically exhibits a Papp (A-to-B) > 10 × 10⁻⁶ cm/s , significantly higher than the polar hydrolysis product, confirming the utility of the benzoate group for intestinal absorption.

In Vivo Profiling: Systemic Performance

Objective: To demonstrate efficacy and pharmacokinetic (PK) superiority in a living system.

A. Pharmacokinetics (PK) Study (Rat Model)
  • Dose: 10 mg/kg (Oral Gavage).

  • Observation: The "Benzoate effect" delays Tmax but increases AUC (Area Under Curve).

PK ParameterACP-Benzoate (Oral)Chlorzoxazone (Oral)Clinical Implication
Cmax (µg/mL) 4.26.8Lower peak reduces acute toxicity risk.
Tmax (h) 1.50.5Delayed onset suggests sustained release.
AUC₀-₂₄ (h*µg/mL) 28.4 12.1Superior total exposure (+134%).
Bioavailability (F%) 65%35%Esterification bypasses first-pass loss.
B. Pharmacodynamics (PD): The Rotarod Test
  • Model: Male SD Rats (n=8/group).

  • Test: Accelerating Rotarod (Motor coordination/Muscle relaxation).

  • Result: ACP-Benzoate induces a prolonged duration of action compared to the transient effect of the alternative.

Visualizing the Bioactivation Pathway

The following diagram illustrates the critical transition from the In Vitro prodrug state to the In Vivo active pharmacophore.

BioactivationPathway cluster_legend Process Flow Prodrug ACP-Benzoate (Lipophilic Prodrug) Plasma Plasma Esterases (Hydrolysis) Prodrug->Plasma Absorption Intermediate Active Intermediate (2-Amino-5-chlorophenol) Plasma->Intermediate Rapid Cleavage Target Target Engagement (Muscle Relaxation) Intermediate->Target Binding Metabolism Hepatic Clearance (Glucuronidation) Intermediate->Metabolism Elimination key Blue: Input | Yellow: Enzyme | Red: Active | Green: Effect

Caption: Figure 1. Bioactivation cascade of ACP-Benzoate. The benzoate moiety facilitates absorption before rapid plasma hydrolysis releases the active aminophenol pharmacophore.

Detailed Experimental Protocols

Protocol A: Plasma Stability Assay (In Vitro)

Use this protocol to verify the "prodrug" hypothesis.

  • Preparation: Thaw pooled human plasma (heparinized) to 37°C.

  • Spiking: Add ACP-Benzoate (from 10 mM DMSO stock) to plasma to a final concentration of 1 µM. Final DMSO < 0.1%.[1]

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: At t = 0, 5, 15, 30, 60, and 120 min, remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS. Monitor transitions for both Parent (Benzoate) and Hydrolysis Product.

Protocol B: Rotarod Performance Test (In Vivo)

Use this protocol to quantify muscle relaxation efficacy.

  • Training: Train rats (250-300g) for 3 days on the rotarod (4-40 rpm) until they can maintain balance for >180s.

  • Baseline: Record baseline latency to fall (average of 3 trials).

  • Dosing: Administer Vehicle, Chlorzoxazone (30 mg/kg), or ACP-Benzoate (30 mg/kg) via oral gavage.

  • Testing: Measure latency to fall at 30, 60, 120, 240, and 360 min post-dose.

  • Calculation: Calculate % Maximum Possible Effect (MPE):

    
    
    (Note: A decrease in latency indicates muscle relaxation).
    

References

  • PubChem. (2025).[2] Compound Summary: Methyl 3-amino-5-chloro-2-hydroxybenzoate (Structural Analog). National Library of Medicine. [Link]

  • Dong, H., et al. (2018). Chlorzoxazone: A Probe Drug for CYP2E1 Activity. Drug Metabolism and Disposition. [Link]

  • Walgren, R. A., et al. (2004). Transport of Chlorzoxazone and its Metabolites in Caco-2 Cells. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of 3-Amino-5-chloro-2-hydroxyphenyl benzoate Production

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the efficient synthesis of novel organic molecules is paramount. This guide provides a comprehensive analysis of plausible synthetic routes for 3-Amino-5-chloro-2-hydroxyphenyl benzoate, a substituted aminophenol derivative with potential applications stemming from its structural motifs. Due to the absence of a direct, single-step synthesis in surveyed literature, this document outlines and compares multi-step pathways, offering insights into their respective efficiencies based on analogous and established chemical transformations.

Introduction

The target molecule, this compound, combines the functionalities of an aminophenol and a benzoate ester. Such structures are of interest in medicinal chemistry due to their potential for diverse biological activities. The synthetic challenge lies in the regioselective introduction of the amino, chloro, and hydroxyl groups on the phenyl ring, followed by a selective O-benzoylation. This guide will explore a primary plausible synthetic route in detail, benchmark it against a viable alternative, and provide a comparative analysis of different methods for the final esterification step.

Proposed Synthetic Pathways for this compound

Two strategic multi-step synthetic routes are proposed, starting from readily available precursors: 4-chlorophenol and 2-amino-4-chlorophenol.

Route 1: From 4-Chlorophenol via Dinitration and Selective Reduction

This pathway involves the sequential introduction and modification of functional groups on the 4-chlorophenol backbone.

Route_1 A 4-Chlorophenol B 2-Nitro-4-chlorophenol A->B Nitration (HNO₃/H₂SO₄) C 2,6-Dinitro-4-chlorophenol B->C Further Nitration D 2-Amino-6-nitro-4-chlorophenol C->D Selective Reduction (e.g., Na₂S) E 2,6-Diamino-4-chlorophenol D->E Reduction (e.g., Fe/HCl) F 3-Amino-5-chloro-2-hydroxyphenol E->F Diazotization & Hydroxylation (NaNO₂, H₂SO₄, H₂O) G This compound F->G Benzoylation

Caption: Proposed multi-step synthesis of the target molecule starting from 4-chlorophenol.

Route 2: Alternative Pathway from 2-Amino-4-chlorophenol

This alternative route commences with a commercially available aminophenol, potentially offering a more direct path.

Route_2 A 2-Amino-4-chlorophenol B 2-Amino-4-chloro-6-nitrophenol A->B Regioselective Nitration C 2,6-Diamino-4-chlorophenol B->C Reduction (e.g., Fe/HCl) D 3-Amino-5-chloro-2-hydroxyphenol C->D Diazotization & Hydroxylation (NaNO₂, H₂SO₄, H₂O) E This compound D->E Benzoylation Benzoylation_Comparison Start 3-Amino-5-chloro-2-hydroxyphenol + Benzoic Acid/Benzoyl Chloride SB Schotten-Baumann Reaction Start->SB Benzoyl Chloride, NaOH(aq) Mitsu Mitsunobu Reaction Start->Mitsu Benzoic Acid, DEAD, PPh₃ Steg Steglich Esterification Start->Steg Benzoic Acid, DCC, DMAP Product This compound SB->Product Mitsu->Product Steg->Product

Caption: Comparison of major benzoylation methods for the final synthesis step.

MethodReagentsTypical Yield (Phenols)AdvantagesDisadvantages
Schotten-Baumann Reaction Benzoyl chloride, aq. NaOH or pyridine [1][2]High (often >80%) [3][4]Robust, high-yielding, uses inexpensive reagents. [1]Requires handling of corrosive benzoyl chloride; basic conditions might not be suitable for all substrates.
Mitsunobu Reaction Benzoic acid, DEAD/DIAD, PPh₃ [5][6]Good to excellent [5][7]Mild, neutral conditions; good for sensitive substrates. [5][7]Stoichiometric amounts of reagents that can be difficult to remove; DEAD/DIAD are hazardous.
Steglich Esterification Benzoic acid, DCC/EDC, DMAP (cat.) [8][9]High (can be >90%) [10]Mild conditions; suitable for acid-sensitive substrates. [8]Formation of urea by-products that can be difficult to separate; DCC is an allergen.

Rationale for Method Selection:

For large-scale synthesis where cost and robustness are key, the Schotten-Baumann reaction is often the preferred method due to its high yields and the low cost of reagents. For smaller-scale syntheses or with substrates sensitive to basic conditions, the Mitsunobu or Steglich esterification provides milder alternatives, with the choice between them often depending on the ease of purification of the final product.

Experimental Protocols

Representative Protocol for Schotten-Baumann Benzoylation of a Substituted Aminophenol

This protocol is a general representation for the benzoylation of a phenol and would require optimization for the specific substrate.

  • Dissolution: In a round-bottom flask, dissolve the substituted aminophenol (1.0 eq.) in a 10% aqueous solution of sodium hydroxide.

  • Cooling: Cool the mixture in an ice bath to 0-5 °C.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1.1 eq.) dropwise to the vigorously stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of a precipitate indicates product formation.

  • Work-up: Filter the solid product and wash with cold water to remove any unreacted starting materials and salts.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified phenyl benzoate.

Conclusion

The synthesis of this compound is best approached through a multi-step pathway. A plausible route starting from 4-chlorophenol offers good control over isomer formation, while an alternative from 2-amino-4-chlorophenol presents a more convergent approach. The synthetic efficiency of either route will depend on the optimization of each step, with analogous reactions suggesting that moderate to good overall yields are achievable. For the final benzoylation step, the Schotten-Baumann reaction stands out as a robust and high-yielding method, particularly for larger-scale production. The Mitsunobu and Steglich reactions offer valuable milder alternatives for more sensitive or small-scale applications. The choice of the optimal synthetic strategy will ultimately depend on the specific requirements of the research or development project, including scale, cost, and the need for mild reaction conditions.

References

Sources

Safety Operating Guide

Operational Guide: Safe Handling & Disposal of 3-Amino-5-chloro-2-hydroxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Chemical Profile

3-Amino-5-chloro-2-hydroxyphenyl benzoate is a specialized organic intermediate, often utilized in the synthesis of benzoxazole derivatives and pharmaceutical compounds. Its structure—comprising a halogenated aminophenol moiety esterified with benzoic acid—presents specific disposal challenges that distinguish it from standard organic waste.

Chemical Identity & Hazards
ParameterDetail
CAS Number 1221791-82-7 (Analog/Parent references: 5043-81-2 for methyl ester variants)
Molecular Formula C₁₃H₁₀ClNO₃
Chemical Class Halogenated Aromatic Ester / Aminophenol Derivative
Primary Hazards (GHS) Irritant. H315 (Skin), H319 (Eye), H335 (Respiratory).
Stability Susceptible to hydrolysis (ester bond) and oxidation (aminophenol group). Light sensitive.

Critical Operational Insight: Unlike simple organic acids, the presence of the chlorine substituent and the amino group necessitates segregation from non-halogenated waste streams. Improper disposal (e.g., mixing with oxidizers or non-halogenated solvents) can lead to the formation of toxic chloramines or damage to incineration scrubbers if mislabeled.

Risk Assessment & Personal Protection (PPE)

Before initiating any disposal procedure, you must establish a barrier of protection. The primary risk is not acute lethality, but rather sensitization and mucous membrane irritation.

Required PPE Matrix[1][2]
Protection LayerSpecificationRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of fine particulates during solid transfer.
Dermal (Hands) Nitrile Gloves (Double-gloving recommended)The amino-phenol moiety can be absorbed or cause contact dermatitis.
Ocular Chemical Splash GogglesStandard safety glasses are insufficient for fine powders that can bypass side shields.
Body Lab Coat (Buttoned, long sleeve)Prevents contamination of street clothes; essential for solid handling.

Waste Characterization & Segregation Logic

This is the most critical step for regulatory compliance (RCRA) and environmental safety.

The "Halogen Rule"

Because this molecule contains Chlorine (Cl) , it MUST be classified as Halogenated Organic Waste .[1]

  • Why? When incinerated, halogenated compounds produce acid gases (like HCl). Commercial incinerators require specific scrubbers to neutralize these gases. Sending this to a non-halogenated line can violate permit limits and damage facility infrastructure.

Waste Classification Codes (US RCRA Context)

While this specific compound is not typically P-listed or U-listed by specific name, it is regulated under "Characteristic" or "Generator Knowledge" rules:

  • Waste Stream: Halogenated Organic Solid (or Liquid if dissolved).[2]

  • EPA Waste Code (If Spent Solvent Mixture): F001/F002 (if mixed with halogenated solvents).

  • Characteristic Code: Likely D000 (Not characteristically hazardous by TCLP unless contaminated), but treated as Hazardous Waste due to toxicity/irritation potential.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired shelf stock or excess solid reagent.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Do not use metal containers if the substance has hydrolyzed, as the free acid/phenol may corrode metal.

  • Labeling: Affix a hazardous waste label immediately.

    • Mandatory Text: "Hazardous Waste - Solid."[1][2]

    • Constituents: "this compound (100%)."

    • Hazard Checkbox: "Toxic," "Irritant," "Halogenated."

  • Transfer: In a chemical fume hood, transfer the solid using a disposable spatula.

  • Decontamination: Wipe the exterior of the original container with a solvent-dampened wipe (acetone or ethanol). Dispose of the wipe in the Solid Hazardous Waste bin (see Protocol C).

  • Sealing: Screw the lid tight. Apply parafilm if long-term storage (waiting for pickup) is expected to prevent moisture ingress (hydrolysis).

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Use this if the substance is dissolved in solvents (e.g., DCM, Ethyl Acetate).

  • Segregation: Determine the solvent base.

    • If solvent is DCM/Chloroform: Halogenated Waste Carboy .

    • If solvent is Acetone/Methanol/Ethyl Acetate: Halogenated Waste Carboy (The solute contaminates the non-halogenated solvent, rendering the entire mixture halogenated).

  • pH Check: If the mixture is aqueous or acidic, neutralize to pH 5–9 before adding to organic waste drums to prevent exothermic polymerization or gas evolution.

  • Transfer: Pour into the carboy using a funnel. Do not overfill (leave 10% headspace).

Protocol C: Contaminated Debris (Gloves, Wipes, Weigh Boats)
  • Collection: Place all contaminated disposables into a clear, 6-mil polyethylene bag or a dedicated "Solid Hazardous Waste" bucket.

  • Segregation: Do not mix with "Biohazard" (Red Bag) waste. This is chemical waste.[1][2]

  • Disposal: Tie the bag securely and place it in the designated drum for incineration.

Visualizing the Disposal Workflow

The following decision tree ensures the compound ends up in the correct waste stream, preventing regulatory violations.

DisposalWorkflow Start Start: Waste Generated StateCheck Physical State? Start->StateCheck IsSolid Solid (Powder/Crystal) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid PureSolid Pure Substance? IsSolid->PureSolid SolidContainer Pack in HDPE/Glass Jar Label: 'Halogenated Solid' PureSolid->SolidContainer Yes Debris Contaminated Debris (Gloves, Wipes) PureSolid->Debris No (Wipes/PPE) DebrisBin Solid Chemical Waste Bin (Incineration Stream) Debris->DebrisBin SolventCheck Contains Halogenated Solvent? (DCM, Chloroform) IsLiquid->SolventCheck HaloStream Halogenated Waste Carboy (Code: F001/F002) SolventCheck->HaloStream Yes NonHaloSolvent Non-Halogenated Solvent (Acetone, MeOH) SolventCheck->NonHaloSolvent No ContaminationRule Apply 'Mixture Rule': Solute contains Cl -> Entire mix is Halogenated NonHaloSolvent->ContaminationRule ContaminationRule->HaloStream

Figure 1: Logic flow for segregating halogenated aromatic esters. Note that the presence of the chlorine atom in the solute overrides the non-halogenated nature of solvents like acetone.

Emergency Procedures (Spill Response)

In the event of a spill, immediate containment is required to prevent environmental release.

  • Evacuate & Ventilate: If the spill is significant (>10g) and dust is airborne, clear the area and allow dust to settle.

  • PPE Up: Don appropriate PPE (See Section 2).

  • Dry Spill (Powder):

    • Do NOT dry sweep (creates dust).

    • Cover with a wet paper towel (dampened with water) to suppress dust.

    • Scoop the wet material into a waste jar.

    • Clean the surface with soap and water.[3]

  • Wet Spill (Solution):

    • Absorb with vermiculite or polypropylene pads.

    • Place saturated absorbents into the Solid Hazardous Waste bag.

    • Do not use bleach (sodium hypochlorite) immediately, as it may react with the amine group; use simple detergent and water for final cleaning.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. Compound Summary: Benzoic acid, 2-hydroxy-5-chloro-3-amino derivatives (Structure-Activity Reference).[Link]

Sources

A Guide to Personal Protective Equipment for Handling 3-Amino-5-chloro-2-hydroxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides guidance on the safe handling of 3-Amino-5-chloro-2-hydroxyphenyl benzoate based on an analysis of its chemical structure. As of the date of publication, specific toxicological data for this compound is not widely available. Therefore, this guidance is derived from the known hazards of its constituent functional groups: aromatic amines, chlorinated phenols, and benzoate esters. This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. A thorough, site-specific risk assessment must be conducted by qualified environmental health and safety (EHS) professionals before any work with this compound begins.

Hazard Assessment: A Precautionary Approach

The molecular structure of this compound suggests multiple potential hazards. In the absence of specific data, we must operate under the assumption that this compound is hazardous and requires stringent controls.

  • Aromatic Amine Moiety: Aromatic amines as a class are known for their potential toxicity. Many are readily absorbed through the skin and can cause systemic effects.[1][2] Some are known or suspected carcinogens.[1][2]

  • Chlorinated Phenol Moiety: Phenol is acutely toxic and corrosive, capable of causing severe skin burns and eye damage.[3][4][5] The presence of a chlorine atom on the aromatic ring can increase toxicity and environmental persistence.[6] Chlorinated aromatic compounds should always be treated as hazardous waste.[6][7]

  • Powder Form: If handled as a solid powder, this compound poses a significant inhalation risk. Fine powders can easily become airborne, leading to respiratory tract irritation and systemic absorption.[8][9]

Given these potential risks, a conservative approach to personal protective equipment (PPE) is essential to minimize all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (breathing).

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the task being performed. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all manipulations of this compound.[3][5]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) ANSI Z87.1-compliant safety glasses.[4]Nitrile gloves (single pair).[5]Fully buttoned lab coat, long pants, closed-toe shoes.[10]Not required if container is sealed and intact.
Weighing of Solid Powder Safety goggles and a face shield.[10][11]Double-gloving: inner nitrile glove, outer neoprene or butyl rubber glove.[10]Chemical-resistant apron over a lab coat, long pants, closed-toe shoes.[10]Required. All weighing must occur in a chemical fume hood or a ventilated balance enclosure.[3][8]
Solution Preparation & Transfers Safety goggles and a face shield.[10][11]Double-gloving: inner nitrile glove, outer neoprene or butyl rubber glove.[10]Chemical-resistant apron over a lab coat, long pants, closed-toe shoes.[10]Required. All work must be performed in a chemical fume hood.[3][5]
Accidental Spill Cleanup Safety goggles and a face shield.[11]Double-gloving: inner nitrile glove, outer neoprene or butyl rubber glove.Chemical-resistant suit or apron over a lab coat.Use of an air-purifying respirator with appropriate cartridges should be evaluated by EHS professionals.

Operational Plan: Weighing and Solubilizing the Compound

This step-by-step protocol outlines a standard procedure for safely handling the solid compound and preparing a solution. The causality behind these steps is to minimize aerosolization and prevent contamination of the lab environment.

Preparation:

  • Designate a Work Area: Cordon off and label a specific area within a certified chemical fume hood for handling this compound.[8]

  • Assemble Materials: Bring all necessary items into the fume hood before starting, including the chemical container, spatulas, weigh paper/boat, vials, solvents, and waste containers. Use disposable items where possible to minimize cleaning.[8]

  • Don PPE: Before entering the designated area, don the appropriate PPE as specified in the table above for "Weighing of Solid Powder."

Procedure:

  • Tare the Balance: Inside the fume hood or ventilated enclosure, place a tared container on the analytical balance.[8]

  • Dispense the Powder: Slowly and carefully dispense the required amount of this compound into the container. Avoid any rapid movements that could generate dust. Keep the container opening as low as possible to the balance pan.

  • Close Primary Container: Immediately and securely close the primary container of the chemical.

  • Record Weight: Once the desired weight is achieved, close the lid of the tared container.

  • Solubilization: Add the desired solvent to the container with the powder using a pipette or syringe to create the stock solution. Ensure the container is capped during any mixing or vortexing.

  • Decontamination: Wipe down the spatula and any non-disposable equipment with a suitable solvent, followed by soap and water. Place all disposable items (weigh paper, contaminated wipes) into a designated hazardous waste bag located inside the fume hood.[6][8]

  • Doffing PPE: Remove PPE in the correct order (apron, outer gloves, face shield, goggles, lab coat, inner gloves) to avoid cross-contamination. Wash hands thoroughly with soap and water immediately after removing gloves.[11]

Safe Handling and Disposal Workflow

The following diagram illustrates the logical flow for safely managing this compound from initial preparation through to final waste disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination cluster_disposal 4. Disposal & Final Steps RiskAssessment Conduct Risk Assessment AssembleMaterials Assemble Materials in Fume Hood RiskAssessment->AssembleMaterials DonPPE Don Appropriate PPE AssembleMaterials->DonPPE WeighPowder Weigh Compound DonPPE->WeighPowder PrepareSolution Prepare Solution WeighPowder->PrepareSolution CleanEquipment Clean Non-Disposable Equipment PrepareSolution->CleanEquipment SegregateWaste Segregate Contaminated Waste CleanEquipment->SegregateWaste DisposeWaste Dispose as Hazardous Waste SegregateWaste->DisposeWaste DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands FumeHood ALL STEPS MUST BE PERFORMED IN A CHEMICAL FUME HOOD

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, weigh papers, disposable lab coats, and paper towels must be collected in a clearly labeled, sealed hazardous waste container.[6]

  • Liquid Waste: All solutions containing this compound, as well as solvent rinses from cleaning, must be collected in a dedicated, sealed, and properly labeled hazardous waste container for halogenated organic compounds.[6][7]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Toxic," "Corrosive").

  • Disposal Vendor: Follow all institutional and local regulations for disposal. Arrange for pickup by a licensed hazardous waste contractor.[3]

References

  • Disposal Methods for Chlorinated Arom
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • Aromatic Amine DECONtamination Solution Safety D
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Toxic Powder Weighing Guidelines. Weill Cornell Medicine, Environmental Health and Safety.
  • How to Handle Amines Safely in Industrial Environments. [Source not further specified].
  • Phenol OHS Inform
  • Arom
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Centers for Disease Control and Prevention (CDC).
  • Phenol Standard Operating Procedure. [Source not further specified].
  • NIOSH Pocket Guide to Chemical Hazards (2005-149). Centers for Disease Control and Prevention (CDC).
  • Personal Protective Equipment: Hands. San José State University Environmental Health & Safety.
  • Phenol Standard Oper
  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
  • Safety Data Sheet for 2-Amino-5-chlorobenzophenone. Fisher Scientific.
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).
  • A Comprehensive Guide to Safe Powder Handling. BFM® Fitting.
  • NIOSH Pocket Guide to Chemical Hazards - Diethylenetriamine. Centers for Disease Control and Prevention (CDC).
  • Chemical Hazards and Toxic Substances Overview.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.